3-Ethylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDBAXYJAIRQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90451-70-0 | |
| Record name | Thiophene, 3-ethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20170815 | |
| Record name | 3-Ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Ethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
136.00 to 138.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Ethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1795-01-3 | |
| Record name | 3-Ethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2F423BE79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Ethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-89.1 °C | |
| Record name | 3-Ethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Core Physicochemical Properties of 3-Ethylthiophene
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in synthesis and material science. This document presents quantitative data in a structured format, details relevant experimental protocols, and provides visualizations for experimental workflows.
This compound is a heterocyclic compound with the molecular formula C₆H₈S.[1][2][3][4] It appears as a colorless to slightly yellow or amber liquid.[2][5] This compound is a key building block in the synthesis of advanced materials, particularly in the fields of organic electronics and polymer chemistry, where it is used in the production of organic semiconductors for devices like OLEDs and organic solar cells.[2] It also finds applications in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈S | [1][2][3][4] |
| Molecular Weight | 112.19 g/mol | [1][2][3][4] |
| Boiling Point | 136-138 °C at 760 mmHg | [1][6] |
| 140-141 °C | [2][7] | |
| 143-145 °C | [3] | |
| Melting Point | -89.1 °C | [1][3] |
| Density | 1.0 g/cm³ | [7][8] |
| Approximately 0.996 - 1.004 g/mL | [5] | |
| Refractive Index | n20D 1.52 | [2] |
| 1.5130 - 1.5170 | [8] | |
| 1.524 | [5][9] | |
| Vapor Pressure | 8.414 mmHg at 25 °C (estimated) | [6] |
| Flash Point | 22.8 °C (73.0 °F) | [6][8] |
| Solubility | Soluble in alcohol.[6] Estimated water solubility: 417.8 mg/L at 25 °C.[6] | [6] |
| LogP (o/w) | 2.802 (estimated) | [6] |
| CAS Number | 1795-01-3 | [1][3][4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of liquid compounds like this compound are outlined below.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable when only a small amount of the sample is available.[10] The principle relies on the observation that a liquid's vapor pressure equals the applied atmospheric pressure at its boiling point.[10]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., metal heating block)[11]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)[11]
-
Sample of this compound (approx. 0.5 mL)[10]
Procedure:
-
Place approximately 0.5 mL of this compound into the small test tube.[10]
-
Invert the capillary tube (open end down) and place it inside the test tube containing the sample.[11]
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube, with the heating oil covering the sample.[11]
-
Gently heat the side arm of the Thiele tube.[12] Initially, air trapped in the capillary will escape as bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[12][13]
-
Remove the heat source and allow the apparatus to cool slowly.[11]
-
Observe the capillary tube. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[12][13] Record this temperature.
Determination of Density
The density of a liquid is determined by measuring the mass of a known volume.[14][15]
Apparatus:
Procedure:
-
Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero.[14] Alternatively, record the mass of the empty cylinder.[16]
-
Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[14][16]
-
Place the graduated cylinder containing the liquid back on the balance and record the mass.[14]
-
If the balance was not tared, subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[16]
-
Calculate the density using the formula: Density (ρ) = mass (m) / volume (V).[14]
-
For improved accuracy, repeat the measurement several times and calculate the average density.[14][16]
References
- 1. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Thiophene, 3-ethyl- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound (1795-01-3) for sale [vulcanchem.com]
- 9. This compound | CAS#:1795-01-3 | Chemsrc [chemsrc.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Video: Boiling Points - Procedure [jove.com]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Ethylthiophene: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-ethylthiophene, a heterocyclic aromatic compound of significant interest in organic synthesis, materials science, and drug discovery. This document details its molecular structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The information is presented to support researchers and professionals in leveraging the unique characteristics of this versatile molecule.
Molecular Structure and Formula
This compound is a derivative of thiophene (B33073), a five-membered aromatic ring containing one sulfur atom. The ethyl group is substituted at the third position of the thiophene ring.
Molecular Formula: C₆H₈S[1][2][3][4]
Canonical SMILES: CCC1=CSC=C1[2]
InChI: InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3[2][4]
InChIKey: SLDBAXYJAIRQMX-UHFFFAOYSA-N[2][4]
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 112.19 g/mol | [2] |
| Appearance | Colorless to slightly yellow clear liquid | |
| Boiling Point | 136-140 °C at 760 mmHg | [2][3][5] |
| Melting Point | -89.1 °C | [2] |
| Density | 1.004 g/cm³ | [6] |
| Refractive Index | 1.524 | [6] |
| Flash Point | 22.8 °C | [6] |
| Vapor Pressure | 8.41 mmHg at 25 °C | [6] |
| Solubility | Soluble in alcohol | [5] |
| CAS Number | 1795-01-3 | [2][4] |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound via a Grignard coupling reaction, as adapted from patent literature.[7]
Workflow Diagram:
Caption: Synthesis Workflow for this compound
Materials:
-
3-Bromothiophene
-
Bis(triphenylphosphine)nickel dichloride (catalyst)
-
Anhydrous ether (solvent)
-
Bromoethane Grignard reagent
-
Water (for hydrolysis)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel, combine 3-bromothiophene, a catalytic amount of bis(triphenylphosphine)nickel dichloride, and anhydrous ether.
-
Under cooling, slowly add the bromoethane Grignard reagent to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Hydrolyze the reaction mixture by the careful addition of water.
-
Separate the organic layer.
-
Dry the organic layer over a suitable drying agent.
-
Remove the solvent by evaporation.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.[7]
Spectroscopic Characterization
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Chemical Shifts (in CDCl₃):
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Prepare a more concentrated sample (e.g., 20-50 mg) in a deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts: While specific literature values for all carbons were not found in the initial search, the spectrum can be obtained from sources like SpectraBase.[2]
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a drop between two KBr plates or by using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Bands: The FTIR spectrum will show characteristic absorptions for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the thiophene ring, and C-S stretching. The spectrum is available for reference on databases such as SpectraBase.[2] Thiophene derivatives typically show ring stretching frequencies around 3100 cm⁻¹ and hydrogen out-of-plane deformations between 900-650 cm⁻¹.[9]
-
Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) system.
-
Ionization: Use electron impact (EI) ionization.
-
Data Analysis:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 112, corresponding to the molecular weight of this compound.[8]
-
Major Fragment Ions: The most abundant fragment ion is typically observed at m/z = 97, which corresponds to the loss of a methyl group ([M-15]⁺).[8] Other significant fragments can be observed, and the full spectrum is available in the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern is a key identifier for the molecule.[10]
-
Applications
This compound is a valuable building block in several areas of research and development:
-
Organic Electronics: It serves as a monomer for the synthesis of conductive polymers, such as poly(this compound), which are used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
-
Pharmaceuticals and Agrochemicals: Its stable and reactive nature makes it a useful intermediate in the synthesis of more complex molecules for these industries.
-
Flavor and Fragrance: this compound is utilized in the formulation of perfumes and flavorings.
-
Environmental Remediation: It is being studied for its potential to help break down pollutants in soil and water.
Conclusion
This compound is a versatile heterocyclic compound with a well-defined molecular structure and a range of interesting physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and professionals working with this molecule. Its applications in materials science and organic synthesis continue to be an active area of investigation, promising further innovations.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Thiophene, 3-ethyl- [webbook.nist.gov]
- 5. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]
- 6. This compound | 52006-63-0 [chemnet.com]
- 7. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 8. This compound(1795-01-3) 1H NMR spectrum [chemicalbook.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. chemguide.co.uk [chemguide.co.uk]
Synthesis of 3-Substituted Thiophene Derivatives: A Technical Guide for Drug Development Professionals
An in-depth guide to the synthesis of 3-substituted thiophene (B33073) derivatives, covering key reaction methodologies, detailed experimental protocols, and their relevance in drug discovery, particularly as kinase inhibitors.
Introduction
Thiophene, a five-membered sulfur-containing heterocycle, is a prominent scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for phenyl rings have made it a privileged structure in the design of numerous pharmaceuticals. Specifically, 3-substituted thiophenes are key building blocks for a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobials. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-substituted thiophene derivatives, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The synthesis of 3-substituted thiophenes can be broadly categorized into two main approaches: the functionalization of a pre-existing thiophene ring and the de novo construction of the thiophene ring from acyclic precursors.
Cross-Coupling Reactions on 3-Halothiophenes
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for introducing substituents at the 3-position of a thiophene ring, typically starting from 3-bromothiophene (B43185).
-
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. It is particularly effective for creating carbon-carbon bonds.
-
Suzuki Coupling: A widely used method that couples an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.
-
Stille Coupling: This reaction couples an organotin compound (stannane) with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.
-
Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is highly versatile and offers high yields and functional group tolerance.
-
Direct C-H Arylation: A more recent and atom-economical approach that involves the direct coupling of a C-H bond on the thiophene ring with an aryl halide, avoiding the need for pre-functionalization of the thiophene.
De Novo Synthesis of the Thiophene Ring
These methods construct the thiophene ring from open-chain precursors, allowing for the introduction of substituents at specific positions during the ring-forming process.
-
Gewald Aminothiophene Synthesis: A multi-component reaction involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield polysubstituted 2-aminothiophenes.[1][2]
-
Fiesselmann Thiophene Synthesis: This method allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[3][4][5]
-
Paal-Knorr Thiophene Synthesis: This synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[6][7][8]
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability. The following tables summarize representative yields for the key synthetic methods.
Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 3-Arylthiophenes
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 90 | 77-93 | [9] |
| Kumada | Ni(dppp)Cl₂ | - | Diethyl ether | Room Temp. | ~90 | [10] |
| Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | High | [11] |
| Negishi | Pd(OAc)₂ / CPhos | - | THF | Room Temp. | High | [12] |
| Direct C-H Arylation | Pd(OAc)₂ | KOAc | DMAc | 130-140 | 71-82 | [13] |
Table 2: Comparison of De Novo Thiophene Syntheses
| Synthesis Method | Key Reactants | Product Type | Typical Yields (%) | Reference |
| Gewald | Ketone, α-cyanoester, Sulfur | 2-Aminothiophenes | Good to Excellent | [1] |
| Fiesselmann | α,β-acetylenic ester, Thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylates | 41-83 | [11] |
| Paal-Knorr | 1,4-Dicarbonyl, Lawesson's reagent | Substituted thiophenes | Variable, can be high | [6] |
Experimental Protocols
Detailed, step-by-step methodologies for key synthetic transformations are provided below. These protocols are intended as a guide and may require optimization for specific substrates.
Protocol 1: Negishi Coupling of 3-Bromothiophene with an Alkylzinc Reagent[10]
Part A: Preparation of the Organozinc Reagent
-
Under an inert atmosphere (e.g., argon or nitrogen), activate zinc dust by stirring with a small amount of 1,2-dibromoethane (B42909) in anhydrous THF, followed by decanting the solvent.
-
Add a solution of the alkyl bromide (1.0 equivalent) in anhydrous THF to the activated zinc.
-
Stir the mixture at room temperature or gently heat to initiate the formation of the organozinc reagent. The formation is typically complete within a few hours.
Part B: Cross-Coupling Reaction
-
In a separate flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to this solution.
-
Slowly add the prepared organozinc reagent solution (1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Paal-Knorr Synthesis of a Tetrasubstituted Thiophene[6]
-
To a solution of a 1,4-dicarbonyl compound (1.0 equivalent) in an anhydrous solvent such as toluene or dioxane, add Lawesson's reagent (0.5-1.0 equivalent).
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the substituted thiophene. (Caution: This reaction may produce toxic hydrogen sulfide (B99878) gas and should be performed in a well-ventilated fume hood.)
Protocol 3: Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate[11]
-
In a flame-dried flask under an inert atmosphere, prepare a solution of a base such as potassium tert-butoxide (2.0 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of methyl thioglycolate (1.0 equivalent) in THF dropwise.
-
To this mixture, add a solution of the appropriate 3-chlorothiophene-2-carboxylate (1.0 equivalent) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.
Relevance in Drug Development: Thiophene Derivatives as Kinase Inhibitors
Many 3-substituted thiophene derivatives have been investigated as potent and selective kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The thiophene scaffold can be strategically functionalized to interact with key residues in the ATP-binding pocket of kinases.
Targeted Signaling Pathways
Two important signaling pathways frequently targeted by thiophene-based inhibitors are the PI3K/Akt/mTOR pathway and the p38 MAPK pathway.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, growth, and survival. Its aberrant activation is a common event in many cancers. Thiophene derivatives have been designed to inhibit PI3K, a key upstream kinase in this cascade.[1][3][14]
-
p38 MAPK Pathway: This pathway is activated by cellular stress and inflammatory cytokines and plays a critical role in the production of pro-inflammatory mediators. Inhibitors of p38 MAPK, including those with a thiophene core, are being developed as anti-inflammatory drugs.[2][15][16]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a 3-substituted thiophene derivative.
Caption: p38 MAPK signaling cascade showing inhibition by a 3-substituted thiophene derivative.
Drug Discovery Workflow
The development of a novel kinase inhibitor involves a multi-stage screening process, often referred to as a screening cascade. This workflow is designed to efficiently identify potent, selective, and drug-like compounds from a large library of synthesized molecules.[3][14][15]
Caption: A typical drug discovery screening cascade for the development of kinase inhibitors.
Conclusion
The synthesis of 3-substituted thiophene derivatives is a rich and diverse field, offering multiple pathways to access these valuable compounds. For drug development professionals, a thorough understanding of these synthetic methods is crucial for the efficient design and production of novel therapeutic agents. Cross-coupling reactions provide a powerful means for the late-stage functionalization of the thiophene core, while de novo syntheses offer strategic advantages for constructing complex substitution patterns. The continued development of thiophene-based compounds, particularly as kinase inhibitors, underscores the enduring importance of this heterocyclic scaffold in modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Thiophene synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 12. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Ethylthiophene: CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound 3-ethylthiophene, focusing on its Chemical Abstracts Service (CAS) number and detailed safety data. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound.
Chemical Identification
-
Compound Name: this compound
-
Synonyms: Thiophene (B33073), 3-ethyl-[1]
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to slightly yellow clear liquid | [2] |
| Boiling Point | 141 - 145 °C | [1][2] |
| Melting Point | -89.1 °C | [1][3] |
| Flash Point | 22.8 °C | |
| Density | 1.004 g/cm³ |
Safety and Hazard Information
The safety profile of this compound is summarized below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Flammable liquids | Category 2 / 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor[3] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[3] |
Signal Word: Danger / Warning[3][4]
GHS Pictograms:
-
Flame (Flammable)
-
Exclamation Mark (Irritant, Harmful)
Precautionary Statements (GHS)
| Type | Code | Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][5] |
| P233 | Keep container tightly closed.[5] | |
| P240 | Ground and bond container and receiving equipment.[5] | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[5] | |
| P242 | Use non-sparking tools.[5] | |
| P243 | Take action to prevent static discharges.[5] | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P370+P378 | In case of fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[4] | |
| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[5] |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5] |
Toxicological Data
| Compound | Route | Species | Value |
| 3-Hexylthiophene | Oral | Not Specified | LD50: 500.1 mg/kg[6] |
| Dermal | Not Specified | LD50: 1,100 mg/kg[6] | |
| Inhalation | Not Specified | LC50 (4h): 11 mg/L[6] | |
| 3-Methylthiophene | Inhalation | Mouse | LC50 (2h): 18,000 mg/m³[7] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the safety assessment of this compound are not specifically described in the provided search results. However, the safety evaluation of thiophene derivatives often involves standard toxicological assays to determine their genotoxic and mutagenic potential.[8]
General Protocol for Genotoxicity Assessment
A common workflow for assessing the genotoxic potential of a chemical compound like a thiophene derivative is outlined below.
Caption: Workflow for Genotoxicity Assessment.
Methodology Descriptions:
-
Ames Test (Salmonella Mutagenicity Assay): This is a widely used method to assess the mutagenic potential of a chemical compound.[8] It utilizes strains of Salmonella typhimurium that have mutations in genes involved in histidine synthesis. The test compound is evaluated for its ability to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.[8]
-
Comet Assay (Single-Cell Gel Electrophoresis): This is a sensitive technique for detecting DNA damage at the level of individual eukaryotic cells.[8] Cells are embedded in agarose, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates further from the nucleus, creating a "comet tail" shape. The length and intensity of the tail are proportional to the extent of DNA damage.
-
In Vitro Cell Transformation Assay (CTA): This assay is used to evaluate the carcinogenic potential of a substance by measuring its ability to induce neoplastic transformation in cultured cells, such as Syrian Hamster Embryo (SHE) cells.[8]
-
In Silico Analysis: Computational models are often used to predict the metabolic pathways of thiophene derivatives, particularly their interaction with cytochrome P450 (CYP450) enzymes.[8] This helps in hypothesizing potential toxicological profiles and understanding structure-toxicity relationships.[8]
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and protective clothing.[4] Ensure adequate ventilation and avoid inhalation of vapors.[4] Keep away from ignition sources as the substance is flammable.[4]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[5]
This guide provides a summary of the available information on this compound. For any laboratory or industrial application, it is crucial to consult the most recent and complete Safety Data Sheet (SDS) provided by the supplier.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. georganics.sk [georganics.sk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Ethylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-ethylthiophene, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features and analytical identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons on the thiophene (B33073) ring and the protons of the ethyl substituent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.23 | dd | ~5.0, 3.0 | H5 |
| ~6.98 | dd | ~5.0, 1.2 | H4 |
| ~6.93 | m | - | H2 |
| 2.65 | q | 7.6 | -CH₂- |
| 1.25 | t | 7.6 | -CH₃ |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data for analogous 3-substituted thiophenes, the following chemical shifts are expected for this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C3 |
| ~128.5 | C5 |
| ~125.0 | C4 |
| ~120.5 | C2 |
| ~23.0 | -CH₂- |
| ~15.0 | -CH₃ |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic vibrational modes of the thiophene ring and the ethyl group. The following table lists the major absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (aromatic) |
| 2965, 2925, 2870 | Strong | C-H stretching (aliphatic) |
| ~1560, 1450, 1410 | Medium-Strong | C=C stretching (thiophene ring) |
| ~1230 | Medium | In-plane C-H bending |
| ~870, 770, 700 | Strong | Out-of-plane C-H bending |
| ~830 | Medium | C-S stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 112 | 100 | [M]⁺ (Molecular ion) |
| 97 | ~80 | [M - CH₃]⁺ |
| 84 | ~30 | [M - C₂H₄]⁺ |
| 69 | ~20 | [C₄H₅S]⁺ |
| 45 | ~15 | [C₂H₅S]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
4.1.1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
4.1.2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse program with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse program with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
IR Spectroscopy
4.2.1. Sample Preparation:
-
Neat Liquid: Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.
4.2.2. Data Acquisition:
-
Record the FT-IR spectrum using a Fourier Transform Infrared spectrometer.
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty cell or plates and subtract it from the sample spectrum.
Mass Spectrometry
4.3.1. Sample Introduction:
-
Direct Infusion: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of this compound onto a GC column to separate it from any impurities before it enters the mass spectrometer.
4.3.2. Data Acquisition:
-
Use an electron ionization (EI) source with a standard electron energy of 70 eV.
-
Scan a mass range of m/z 30-200.
Visualizations
The following diagrams illustrate the molecular structure, a proposed mass spectrometry fragmentation pathway, and a typical experimental workflow for spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Proposed MS fragmentation of this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Ethylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-ethylthiophene. It is intended for researchers, scientists, and professionals in drug development who utilize thiophene (B33073) derivatives in their work. This document details the synthesis, key reactions such as polymerization, halogenation, oxidation, and reduction, and the thermal and chemical stability of this compound. Experimental protocols for significant reactions are provided, and quantitative data is summarized in structured tables. Additionally, logical relationships and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the compound's chemical behavior.
Introduction
This compound is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The presence of the ethyl group at the 3-position influences the molecule's electronic properties and steric hindrance, thereby dictating its reactivity and the characteristics of its derivatives. This versatile building block is of significant interest in the fields of materials science and medicinal chemistry, primarily for the synthesis of conducting polymers, such as poly(3-alkylthiophenes) (P3ATs), and as a scaffold in the development of new therapeutic agents.[1] A thorough understanding of its chemical reactivity and stability is crucial for its effective application in these areas.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈S | [2] |
| Molecular Weight | 112.19 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 136-145 °C | [3][4][5] |
| Melting Point | -89.1 °C | [3][4] |
| Density | ~1.0 g/mL | [2] |
| Flash Point | 22.78 °C | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard cross-coupling reaction. This method involves the reaction of a Grignard reagent, typically ethylmagnesium bromide, with 3-bromothiophene (B43185) in the presence of a nickel catalyst.
Grignard Cross-Coupling
This reaction provides a direct route to 3-alkylthiophenes with good to excellent yields.[1] A patent describes a procedure with a reported yield of 75%.[6]
Experimental Protocol: Synthesis of this compound via Grignard Coupling [6]
-
Materials: 3-bromothiophene, ethylmagnesium bromide (Grignard reagent), bis(triphenylphosphine)nickel dichloride (catalyst), anhydrous diethyl ether (solvent), anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 3-bromothiophene in anhydrous diethyl ether, add the bis(triphenylphosphine)nickel dichloride catalyst. The molar ratio of 3-bromothiophene to catalyst is typically 1:0.01-0.015.
-
Cool the mixture and slowly add the ethylmagnesium bromide Grignard reagent. The molar ratio of 3-bromothiophene to Grignard reagent is approximately 1:1.1.
-
After the addition is complete, the reaction mixture is heated to reflux.
-
Upon completion of the reaction, the mixture is cooled and hydrolyzed.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation, collecting the fraction at 138-142 °C to yield pure this compound.
-
Logical Relationship for Grignard Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
The Discovery and Enduring Legacy of 3-Ethylthiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 3-ethylthiophene. This heterocyclic compound, a substituted derivative of thiophene (B33073), has garnered significant interest as a building block in the development of conductive polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the historical context of its discovery within the broader exploration of thiophene chemistry, presents its key physicochemical properties in a structured format, and offers detailed experimental protocols for its synthesis. Furthermore, it explores its primary applications, with a focus on its role in the creation of advanced materials.
Discovery and History
The discovery of this compound is intrinsically linked to the initial isolation and characterization of its parent compound, thiophene. In 1882, Victor Meyer first identified thiophene as an impurity in benzene (B151609) derived from coal tar.[1] This discovery sparked considerable research into the chemistry of this new sulfur-containing aromatic heterocycle. Meyer also reported the first synthesis of thiophene from acetylene (B1199291) and sulfur in 1883.[1]
While a singular, celebrated discovery of this compound is not prominent in the historical record, its first synthesis likely occurred in the late 19th or early 20th century through the application of general synthetic methods for alkylating aromatic compounds. Early methods for preparing 3-substituted thiophenes were often challenging, as direct alkylation of thiophene, such as through Friedel-Crafts reactions, predominantly yields the 2-substituted isomer due to the higher reactivity of the C2 and C5 positions of the thiophene ring.[2][3]
The development of more selective synthetic routes was crucial. The synthesis of 3-bromothiophene (B43185), a key intermediate, provided a more reliable pathway to 3-substituted derivatives.[4] The use of organometallic reagents, particularly Grignard reagents in the mid-20th century, revolutionized the synthesis of specifically substituted thiophenes, including this compound. Another significant pathway involves the cyclization of acyclic precursors.[5] For instance, methods like the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, were adapted to create a variety of substituted thiophenes.[2]
The latter half of the 20th century saw a surge in interest in 3-alkylthiophenes, including this compound, driven by the discovery and development of conducting polymers. Researchers found that the polymerization of 3-alkylthiophenes could yield soluble and processable conductive materials, opening the door to applications in organic electronics. This has cemented the importance of this compound as a key monomer in materials science.
Physicochemical and Spectroscopic Data
The properties of this compound have been well-characterized. The following tables summarize key quantitative data for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1795-01-3 | [6] |
| Molecular Formula | C₆H₈S | [6] |
| Molecular Weight | 112.19 g/mol | [6] |
| Appearance | Colorless to slightly yellow liquid | |
| Boiling Point | 136-141 °C at 760 mmHg | [7] |
| Melting Point | -89.1 °C | [8] |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| Flash Point | 22.8 ± 4.9 °C | |
| Refractive Index (n20D) | 1.5130 - 1.5170 | |
| LogP | 2.89 |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.2 (m, 1H, H5), ~6.9 (m, 2H, H2, H4), 2.6 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) | [9][10] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~142.5 (C3), ~128.5 (C5), ~124.5 (C4), ~120.0 (C2), ~23.0 (-CH₂-), ~15.5 (-CH₃) | [9][11] |
| Mass Spectrometry (GC-MS) | m/z: 112 (M+), 97 (M-CH₃)+, 45 | [8] |
| Infrared (IR) Spectroscopy | Capillary Cell: Neat | [8] |
Key Experimental Protocols
The synthesis of this compound can be achieved through several routes. The following are detailed protocols for two common and effective methods.
Synthesis via Nickel-Catalyzed Kumada Cross-Coupling
This method involves the reaction of 3-bromothiophene with ethylmagnesium bromide in the presence of a nickel catalyst. It is a direct and generally high-yielding approach.[12]
Reaction Scheme:
Materials:
-
3-Bromothiophene (1.0 equivalent)
-
Ethylmagnesium bromide (1.2 equivalents, solution in THF or diethyl ether)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.1-1 mol%)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
To the flask, add the solution of ethylmagnesium bromide (1.2 equivalents) in anhydrous diethyl ether.
-
In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add the 3-bromothiophene solution from the dropping funnel to the Grignard reagent at room temperature with vigorous stirring.
-
Add the Ni(dppp)Cl₂ catalyst to the reaction mixture.
-
Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Synthesis via Wolff-Kishner Reduction of 3-Acetylthiophene (B72516)
This two-step process involves the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, which is then isomerized or synthesized to 3-acetylthiophene, followed by a Wolff-Kishner reduction to yield this compound. This method is particularly useful when the starting material is 3-acetylthiophene and is suitable for base-stable compounds.[2][13][14]
Reaction Scheme:
Materials:
-
3-Acetylthiophene (1.0 equivalent)
-
Hydrazine (B178648) hydrate (B1144303) (85% solution, excess)
-
Potassium hydroxide (B78521) (KOH) (strong base)
-
Diethylene glycol or ethylene (B1197577) glycol (high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-acetylthiophene, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone intermediate.
-
Carefully add potassium hydroxide pellets to the reaction mixture.
-
Replace the reflux condenser with a distillation apparatus and heat the mixture to a higher temperature (typically 190-200 °C) to distill off water and excess hydrazine.[13]
-
Once the distillation ceases, re-attach the reflux condenser and continue to heat the mixture at reflux for an additional 3-5 hours. The decomposition of the hydrazone, indicated by nitrogen evolution, typically occurs vigorously.[14]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by distillation.
Applications and Signaling Pathways
This compound is a versatile building block in several areas of chemical science and industry.
-
Conducting Polymers: The most significant application of this compound is as a monomer for the synthesis of poly(this compound) and other copolymers. These materials are part of the poly(3-alkylthiophene) (P3AT) family of conducting polymers, which are studied for their use in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ethyl side chain enhances the solubility of the polymer, making it processable from solution.
-
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. The thiophene ring can be further functionalized, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals.
-
Flavor and Fragrance Industry: Thiophene derivatives can possess unique organoleptic properties. This compound is noted to have a styrene-like odor and taste description.[7]
Chemical Oxidative Polymerization of this compound
A common method for synthesizing poly(this compound) is through chemical oxidative polymerization, often using ferric chloride (FeCl₃) as the oxidant.[5][15] The process involves the generation of radical cations from the monomer, which then couple to form the polymer chain.
Caption: Oxidative polymerization of this compound.
Experimental Workflow for Chemical Oxidative Polymerization
The following workflow outlines the general steps for the synthesis of poly(3-hexylthiophene), which is analogous to the polymerization of this compound.[15][16]
Caption: Workflow for the synthesis of poly(this compound).
Conclusion
From its probable origins in the early explorations of thiophene chemistry to its current role as a key component in materials science, this compound has proven to be a compound of significant utility. Its straightforward synthesis via established organic reactions and its ability to be polymerized into processable conductive materials ensure its continued relevance in both academic research and industrial applications. This guide has provided a foundational understanding of its history, properties, synthesis, and applications, intended to support the work of researchers and professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]
- 8. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. This compound(1795-01-3) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
Theoretical Exploration of 3-Ethylthiophene's Electronic Frontier: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 3-ethylthiophene. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, presents key electronic data, and visualizes fundamental concepts pertinent to understanding the molecular orbital landscape of this heterocyclic compound.
Introduction
This compound, a derivative of the aromatic five-membered ring thiophene (B33073), is a building block in various organic electronic materials and pharmaceutical compounds. Its electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity, charge transport characteristics, and optical properties. Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into these properties at the molecular level.
Computational Methodology
The electronic structure of this compound and similar organic molecules is predominantly investigated using quantum chemical calculations. A standard and widely accepted protocol involves the following steps:
2.1. Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly used method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-31G(d).[1][2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1]
2.2. Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energy.
2.3. Electronic Property Calculations: With the optimized geometry, the electronic properties are calculated. This includes the energies of the molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential. For studying excited states and predicting UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed.[3][4]
The following diagram illustrates a typical workflow for these computational studies:
References
solubility of 3-ethylthiophene in organic solvents
An In-depth Technical Guide to the Solubility of 3-Ethylthiophene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, theoretical considerations based on molecular properties, and a detailed experimental protocol for the precise determination of its solubility. This guide is intended to be a practical resource for professionals in research, chemical synthesis, and drug development where this compound may be utilized as a building block or intermediate.
Introduction to this compound and its Solubility
This compound (CAS No: 1795-01-3) is a heterocyclic aromatic compound with a five-membered ring containing a sulfur atom and an ethyl substituent. Its molecular structure, combining a nonpolar ethyl group and a thiophene (B33073) ring with some degree of polarity, dictates its solubility characteristics. Understanding the solubility of this compound is crucial for various applications, including its use in the synthesis of pharmaceuticals, polymers, and organic electronic materials. Proper solvent selection is paramount for reaction kinetics, purification processes, and material formulation. Thiophene derivatives, in general, are significant in medicinal chemistry and drug discovery.[1]
Solubility Data
Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. The information available is largely qualitative or estimated. The following table summarizes the available data.
| Solvent | Formula | Type | Solubility of this compound | Citation |
| Water | H₂O | Protic, Polar | 417.8 mg/L (estimated) | [2] |
| Alcohols (general) | ROH | Protic, Polar | Soluble | [2] |
| Ethanol | C₂H₅OH | Protic, Polar | Easily Soluble | [3] |
| Diethyl Ether | (C₂H₅)₂O | Aprotic, Polar | Easily Soluble | [3] |
Note: The term "Soluble" or "Easily Soluble" is qualitative and indicates that this compound is likely miscible or has high solubility in these solvents, but does not provide a specific concentration.
Theoretical Considerations for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities are more likely to be soluble in one another.
-
This compound's Polarity: this compound is a molecule of low to moderate polarity. The thiophene ring has some polar character due to the electronegativity of the sulfur atom, but the nonpolar ethyl group and the overall aromatic nature make it predominantly nonpolar.
-
Solvent Polarity and Expected Solubility:
-
Nonpolar Solvents (e.g., Hexane, Toluene (B28343), Benzene): this compound is expected to have high solubility or be completely miscible with nonpolar aromatic solvents like toluene and benzene (B151609) due to similar aromatic characteristics. It should also be readily soluble in nonpolar aliphatic solvents like hexane. For the related compound 3-methylthiophene, it is noted to be relatively soluble in benzene.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): High solubility is anticipated in these solvents as they can interact favorably with the thiophene ring without the strong hydrogen bonding that would favor dissolution in highly polar protic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): As indicated by the available data, this compound is soluble in alcohols.[2][3] This is due to the ability of the alcohol's alkyl chain to interact with the ethyl group and the thiophene ring, while the hydroxyl group's polarity is not so high as to make it immiscible.
-
Water: As an organic compound with a significant nonpolar component, this compound has very low solubility in water, which is a highly polar, hydrogen-bonding solvent.[2]
-
Experimental Determination of Solubility
For research and development purposes, obtaining precise solubility data is often necessary. The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent.
Isothermal Shake-Flask Method
This is a common and reliable method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a separate phase of this compound should be visible.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. For stable emulsions or fine dispersions, centrifugation may be necessary to achieve clear separation of the saturated solution.
-
Sample Collection: Carefully extract a known volume of the clear, saturated supernatant using a syringe. To avoid transferring any undissolved solute, pass the solution through a syringe filter into a pre-weighed volumetric flask.
-
Quantification:
-
Gravimetric Method: If the solvent is volatile and the solute is not, a known volume of the saturated solution can be evaporated, and the mass of the remaining this compound can be measured.
-
Chromatographic Method (GC/HPLC): This is generally more accurate. Dilute the collected saturated solution with a known volume of the solvent to a concentration within the calibration range of the instrument. Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Data Calculation: Calculate the original concentration of the saturated solution, accounting for any dilutions. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of this compound solubility.
Relevance in Drug Development
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] The solubility of thiophene-containing intermediates like this compound is a critical parameter in the drug development process for several reasons:
-
Synthesis: The feasibility and efficiency of synthetic routes often depend on the solubility of reactants and intermediates in the chosen reaction solvents.
-
Purification: Crystallization and chromatographic purification methods rely heavily on solubility differences of the target compound and impurities in various solvent systems.
-
Formulation: While this compound itself is not a final drug product, the physicochemical properties of such building blocks can influence the properties of the final active pharmaceutical ingredient (API), including its solubility, which is a key determinant of bioavailability.
Logical Relationship in Synthetic Chemistry
Caption: Role of solubility in a typical synthetic workflow involving this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse, a theoretical understanding based on its molecular structure allows for reasoned predictions of its solubility behavior. It is expected to be highly soluble in nonpolar and moderately polar organic solvents and poorly soluble in water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable methodology. The importance of solubility for thiophene-based compounds in synthetic chemistry and drug development underscores the need for such characterization.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for Grignard Metathesis (GRIM) Polymerization of 3-Ethylthiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of regioregular poly(3-ethylthiophene) via Grignard Metathesis (GRIM) polymerization. The protocols and data presented are compiled from established methods for the polymerization of 3-alkylthiophenes, offering a robust framework for researchers in materials science and organic electronics.
Introduction
Grignard metathesis (GRIM) polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). This chain-growth polymerization technique allows for the production of polymers with a high degree of head-to-tail (HT) couplings, which is crucial for achieving desirable electronic and optical properties. The GRIM method is known for its quasi-"living" nature, enabling control over molecular weight and resulting in polymers with narrow molecular weight distributions.[1][2] This approach avoids the need for cryogenic temperatures, making it a practical and scalable process.[3]
Principle of the Method
The GRIM polymerization of this compound involves three main stages:
-
Monomer Activation: The starting material, 2,5-dibromo-3-ethylthiophene (B1610811), undergoes a magnesium-halogen exchange with a Grignard reagent (e.g., tert-butylmagnesium chloride). This in-situ reaction forms the active monomer, a mixture of two regioisomers: 2-bromo-5-chloromagnesio-3-ethylthiophene and 5-bromo-2-chloromagnesio-3-ethylthiophene.[4]
-
Initiation and Polymerization: A nickel(II) catalyst, typically [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is introduced to initiate the polymerization. The polymerization proceeds via a cross-coupling mechanism.
-
Termination and Purification: The polymerization is quenched, and the resulting polymer is purified, commonly through sequential Soxhlet extractions, to remove catalyst residues, oligomers, and other impurities.
Experimental Protocols
This section details the necessary experimental procedures, from the synthesis of the monomer to the final purification of the polymer.
Synthesis of 2,5-dibromo-3-ethylthiophene
A general and efficient method for the dibromination of 3-alkylthiophenes can be adapted for the synthesis of the 2,5-dibromo-3-ethylthiophene monomer.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium thiosulfate (B1220275) solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure 2,5-dibromo-3-ethylthiophene.
Grignard Metathesis (GRIM) Polymerization of this compound
This protocol is adapted from established procedures for other 3-alkylthiophenes.[5] All operations should be performed under an inert atmosphere using standard Schlenk line techniques.
Materials:
-
2,5-dibromo-3-ethylthiophene (monomer)
-
tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., 1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Monomer Grignard Formation:
-
In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-ethylthiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of t-BuMgCl (1.0 eq) dropwise.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the Grignard reagent.
-
-
Polymerization:
-
In a separate Schlenk flask, suspend Ni(dppp)Cl₂ (1-2 mol% relative to the monomer) in a small amount of anhydrous THF.
-
Add the catalyst suspension to the Grignard monomer solution. An immediate color change should be observed, indicating the start of polymerization.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The polymerization time can be adjusted to target a specific molecular weight.
-
-
Quenching and Precipitation:
-
After the desired time, terminate the polymerization by slowly adding a few milliliters of 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a beaker of methanol.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude polymer by filtration.
-
-
Purification by Soxhlet Extraction:
-
Place the crude polymer in a Soxhlet thimble.
-
Perform sequential extractions with methanol (to remove salts and catalyst), hexanes (to remove oligomers), and finally chloroform (to dissolve the desired polymer).
-
Collect the chloroform fraction and remove the solvent under reduced pressure to yield the purified poly(this compound).
-
Data Presentation
Due to the limited availability of specific quantitative data for the GRIM polymerization of this compound in the literature, the following table presents typical data obtained for the closely related and well-studied poly(3-hexylthiophene), which can be considered representative.
| Monomer | Catalyst (mol%) | [Monomer]:[Catalyst] Ratio | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) |
| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ (1.5) | 67 | 10.5 | 13.7 | 1.3 | >90 |
| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ (1.0) | 100 | 15.0 | 19.5 | 1.3 | >90 |
| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ (0.5) | 200 | 28.0 | 39.2 | 1.4 | >90 |
Data adapted from studies on poly(3-hexylthiophene) and are intended to be illustrative for poly(this compound).
Visualizations
GRIM Polymerization Mechanism
The following diagram illustrates the catalytic cycle of the GRIM polymerization of a 3-alkylthiophene.
Caption: Catalytic cycle of GRIM polymerization.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of poly(this compound) via GRIM polymerization.
Caption: Experimental workflow for P3ET synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Oxidative Polymerization of 3-Ethylthiophene with FeCl₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophenes and their derivatives are a significant class of conducting polymers with wide-ranging applications in organic electronics, including organic field-effect transistors (OFETs), polymer solar cells, and sensors.[1][2][3] The oxidative polymerization of 3-substituted thiophenes using iron(III) chloride (FeCl₃) is a straightforward and widely adopted method for synthesizing these materials.[4][5] This document provides detailed application notes and protocols for the synthesis of poly(3-ethylthiophene) (P3ET) via this method. The protocols outlined below are based on established procedures for similar 3-alkylthiophenes and are intended to serve as a comprehensive guide for researchers.
Reaction Overview and Mechanism
The chemical oxidative polymerization of this compound is initiated by the oxidant, FeCl₃. The most commonly accepted mechanism involves the oxidation of the this compound monomer to a radical cation.[6] These radical cations then couple, and through a series of propagation steps involving deprotonation and further oxidation, the polymer chain is formed.[6] While some studies have proposed a radical-based mechanism, the radical cation pathway is widely supported.[6][7] The regioregularity of the resulting polymer, which significantly impacts its electronic properties, is influenced by factors such as the choice of solvent and reaction temperature.[4]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of poly(this compound).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | 98% or higher | Sigma-Aldrich, TCI |
| Iron(III) Chloride (anhydrous) | 97% or higher | Sigma-Aldrich, Alfa Aesar |
| Chloroform (B151607) (anhydrous) | ACS grade, ≥99.8% | Fisher Scientific, VWR |
| Methanol (B129727) | ACS grade | Fisher Scientific, VWR |
| Acetone | ACS grade | Fisher Scientific, VWR |
| Argon or Nitrogen Gas | High purity | Local supplier |
| Standard Glassware | Oven-dried | N/A |
| Magnetic Stirrer and Stir Bars | N/A | N/A |
| Schlenk Flask or equivalent | N/A | N/A |
| Soxhlet Extractor | N/A | N/A |
| Thimble Filters | N/A | N/A |
Standard Polymerization Procedure
This protocol is adapted from established methods for the polymerization of 3-alkylthiophenes.[5][8]
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (argon or nitrogen).
-
Oxidant Suspension: In a Schlenk flask equipped with a magnetic stir bar, add anhydrous iron(III) chloride (4 molar equivalents relative to the monomer). Purge the flask with an inert gas.
-
Solvent Addition: Add anhydrous chloroform to the flask via syringe to create a suspension of FeCl₃. A typical concentration would be around 0.2 M of FeCl₃.
-
Monomer Solution: In a separate, dry flask, dissolve this compound (1 molar equivalent) in a small amount of anhydrous chloroform.
-
Reaction Initiation: Slowly add the this compound solution dropwise to the stirred suspension of FeCl₃ at room temperature. The reaction is typically exothermic.
-
Polymerization: Allow the reaction to proceed under an inert atmosphere with vigorous stirring for a specified time, typically ranging from 2 to 24 hours.[8][9]
-
Quenching: Terminate the polymerization by pouring the reaction mixture into a beaker containing methanol. This will cause the polymer to precipitate.
-
Purification:
-
Filter the crude polymer and wash it with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.[6][8]
-
Further purification can be achieved by Soxhlet extraction with methanol, followed by acetone, and finally chloroform to collect the polymer fraction.[8]
-
The purified polymer is then recovered by precipitating the chloroform solution in methanol and drying under vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature for similar 3-alkylthiophenes.
| Parameter | Value/Range | Reference |
| Monomer:Oxidant Molar Ratio | 1:2.5 to 1:4 | [6] |
| Reaction Temperature | Room Temperature (approx. 23 °C) | [8] |
| Reaction Time | 2 - 24 hours | [8][9] |
| Solvent | Chloroform, Benzene, Toluene | [6][8] |
| Typical Yield | 70 - 90% | [4] |
| Electrical Conductivity (doped) | 0.05 - 1.0 S/cm | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of poly(this compound).
Caption: A flowchart of the key steps in the synthesis and purification of P3ET.
Proposed Polymerization Mechanism
This diagram illustrates the proposed radical cation mechanism for the oxidative polymerization of this compound with FeCl₃.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Electrochemical Polymerization of 3-Ethylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of 3-ethylthiophene (3ET) to form poly(this compound) (P3ET), a conductive polymer with significant potential in various scientific and technological fields, including chemical sensors, biosensors, and drug delivery systems.
Introduction
Poly(3-alkylthiophenes) (P3ATs) are a class of conducting polymers that have garnered considerable interest due to their unique electronic, optical, and electrochemical properties. The presence of an alkyl side chain, such as the ethyl group in this compound, enhances the solubility and processability of the resulting polymer compared to the unsubstituted polythiophene. Electrochemical polymerization is a powerful technique for the synthesis of P3ATs as it allows for the direct deposition of a uniform polymer film onto a conductive substrate, offering precise control over the film's thickness, morphology, and properties.[1][2]
P3ET is a promising material for applications in drug development and biomedical research due to its biocompatibility, electrical conductivity, and ability to be functionalized. Its conductive nature can be exploited for the development of sensitive electrochemical biosensors for the detection of biomolecules, while its tunable properties make it a candidate for controlled drug release systems.[3]
Mechanism of Electrochemical Polymerization
The electrochemical polymerization of this compound proceeds via an oxidative coupling mechanism. The process is initiated by the oxidation of the this compound monomer at the anode surface to form a radical cation. This is followed by the coupling of two radical cations to form a dimer, which is then re-oxidized. This process of oxidation and coupling continues, leading to the growth of the polymer chain on the electrode surface.
The overall reaction can be summarized in the following steps:
-
Oxidation of the Monomer: The this compound monomer is oxidized at the electrode surface to form a radical cation.
-
Dimerization: Two radical cations couple to form a dihydro-dimer.
-
Deprotonation and Re-aromatization: The dimer undergoes deprotonation and re-aromatization to form a neutral dimer.
-
Chain Propagation: The dimer is more easily oxidized than the monomer, leading to the formation of a dimer radical cation, which then reacts with other radical cations (monomer or oligomer) to propagate the polymer chain.
This process results in the formation of a p-doped (partially oxidized) and conductive poly(this compound) film on the electrode. The polymer can be switched between its conductive (oxidized) and insulating (neutral) states by controlling the applied potential.
Experimental Protocols
The following protocols are provided as a general guideline for the electrochemical polymerization of this compound. The specific parameters may need to be optimized depending on the desired film properties and the experimental setup.
Materials and Reagents
-
Monomer: this compound (3ET)
-
Solvent: Acetonitrile (CH₃CN) or Propylene Carbonate (PC)
-
Supporting Electrolyte: Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium perchlorate (TBAP)
-
Working Electrode: Indium Tin Oxide (ITO) coated glass, Platinum (Pt), or Gold (Au)
-
Counter Electrode: Platinum (Pt) wire or mesh
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
Electrochemical Setup
A standard three-electrode electrochemical cell is used for the polymerization. The working electrode, counter electrode, and reference electrode are immersed in an electrolyte solution containing the this compound monomer. The cell is connected to a potentiostat/galvanostat for precise control of the electrochemical parameters.
General Protocol for Potentiodynamic Polymerization
-
Prepare an electrolyte solution of 0.1 M supporting electrolyte (e.g., LiClO₄) in the chosen solvent (e.g., acetonitrile).
-
Add the this compound monomer to the electrolyte solution to a final concentration of 0.05 M to 0.4 M.[4]
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Assemble the three-electrode cell with the desired working electrode.
-
Perform cyclic voltammetry (CV) by sweeping the potential between a lower limit (e.g., -0.2 V) and an upper limit (e.g., +1.6 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s.
-
The number of cycles will determine the thickness of the polymer film. A gradual increase in the peak currents with each cycle indicates successful polymer deposition.
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
General Protocol for Potentiostatic Polymerization
-
Prepare the monomer and electrolyte solution as described in the potentiodynamic protocol.
-
Apply a constant potential to the working electrode that is sufficient to oxidize the monomer (e.g., +1.4 V vs. Ag/AgCl).
-
The polymerization time will determine the film thickness. The current will initially be high and then decrease as the resistive polymer film grows.
-
After the desired polymerization time, switch off the potential and rinse the electrode with the pure solvent.
General Protocol for Galvanostatic Polymerization
-
Prepare the monomer and electrolyte solution as described previously.
-
Apply a constant current density to the working electrode (e.g., 0.1 to 1.0 mA/cm²).
-
The potential of the working electrode will increase as the polymer film grows.
-
The total charge passed determines the amount of polymer deposited.
-
After polymerization, rinse the electrode with the pure solvent.
Data Presentation
The following tables summarize typical experimental parameters and resulting properties for the electrochemical polymerization of 3-alkylthiophenes, which can be used as a starting point for optimizing the synthesis of poly(this compound).
Table 1: Typical Experimental Parameters for Electropolymerization of 3-Alkylthiophenes
| Parameter | Value | Reference |
| Monomer | 3-Methylthiophene, 3-Hexylthiophene | [4] |
| Monomer Concentration | 0.05 - 0.4 M | [4] |
| Solvent | Acetonitrile, Propylene Carbonate | [4] |
| Supporting Electrolyte | LiClO₄, TBAP | [4] |
| Electrolyte Concentration | 0.1 M | [4] |
| Working Electrode | ITO, Pt, Au | [5] |
| Polymerization Mode | Potentiodynamic, Potentiostatic, Galvanostatic | [6] |
| Potential Range (CV) | -0.2 V to +1.6 V vs. Ag/AgCl | [5] |
| Scan Rate (CV) | 50 - 100 mV/s | |
| Constant Potential | +1.3 V to +1.5 V vs. Ag/AgCl | [4] |
| Current Density | 0.1 - 1.0 mA/cm² | [5] |
Table 2: Properties of Electrochemically Synthesized Poly(3-alkylthiophene) Films
| Property | Typical Value Range | Factors Influencing the Property |
| Conductivity (doped state) | 1 - 100 S/cm | Doping level, film morphology, regioregularity |
| Optical Band Gap | 2.0 - 2.2 eV | Polymer chain length, planarity |
| Color (Neutral State) | Red-Purple | Conjugation length |
| Color (Oxidized State) | Blue-Black | Polaron/bipolaron formation |
| Roughness (RMS) | 10 - 100 nm | Polymerization conditions, substrate |
| Adhesion | Good to excellent on various substrates | Substrate preparation, polymerization method |
Applications
Poly(this compound) films synthesized via electrochemical polymerization have a wide range of potential applications in research and development.
Chemical and Biological Sensors
The high surface area and conductivity of P3ET films make them excellent candidates for the active layer in chemical and biological sensors.[7] The polymer's conductivity can be modulated by the adsorption of specific analytes, leading to a measurable electrical signal.[8] Functionalization of the polymer with specific recognition elements (e.g., enzymes, antibodies, DNA probes) can impart selectivity for the detection of various biomolecules, making it a valuable tool for medical diagnostics and environmental monitoring.[3][8]
Drug Delivery
The ability of P3ET to switch between oxidized and reduced states can be harnessed for controlled drug delivery.[3] Drug molecules can be incorporated into the polymer matrix during or after polymerization. The release of the drug can then be triggered by applying an electrical stimulus to change the oxidation state and, consequently, the morphology and permeability of the polymer film.
Tissue Engineering
Conductive polymers like P3ET are being explored as scaffolds for tissue engineering.[3] The electrical conductivity of the scaffold can be used to stimulate cell growth and differentiation, particularly for nerve and muscle tissues.
Visualizations
Electrochemical Polymerization Mechanism of this compound
Caption: Mechanism of this compound electropolymerization.
Experimental Workflow for Electrochemical Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Applications of poly(3,4-ethylenedioxythiophene) doped with poly(styrene sulfonic acid) transistors in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Ethylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 3-ethylthiophene. This powerful cross-coupling reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in pharmacologically active compounds.[1][2][3][4] The protocols provided herein are based on established methodologies for similar thiophene (B33073) derivatives and can be adapted for specific research and development needs.
Introduction to Suzuki Coupling of this compound
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[5] For the synthesis of 3-aryl- or 3-vinyl-ethylthiophenes, this compound can be utilized in two primary ways: as the organoboron component (e.g., this compound-2-boronic acid) or as the organohalide component (e.g., 2-bromo-3-ethylthiophene). The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[6] Thiophene-containing compounds are of significant interest in drug development due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][7][8][9]
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., an aryl bromide) to form a Pd(II) complex.[5]
-
Transmetalation: The organic group from the organoboron species (e.g., this compound boronic acid) is transferred to the palladium complex, a process facilitated by a base.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
A generalized workflow for a Suzuki coupling experiment is depicted below.
Caption: Generalized experimental workflow for a Suzuki coupling reaction.
Detailed Experimental Protocols
The following are generalized protocols for the Suzuki coupling of a boronic acid derivative of this compound with an aryl halide. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for the Synthesis of 3-Ethyl-2-arylthiophene
This protocol is adapted from procedures for similar thiophene derivatives.[6][11][12]
Materials:
-
This compound-2-boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if using a simple palladium source, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[13]
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453), toluene, DMF)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound-2-boronic acid (1.1 equivalents) and the aryl halide (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and the base (e.g., K₃PO₄, 2.0 equivalents).[12]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[12] The mixture should be thoroughly degassed.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-ethyl-2-arylthiophene.
Data Presentation
The efficiency of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes typical conditions used for Suzuki couplings of thiophene derivatives, which can serve as a starting point for the optimization of reactions involving this compound.
Table 1: Summary of Typical Reaction Conditions for Suzuki Coupling of Thiophene Derivatives
| Parameter | Common Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand | Catalyst loading typically ranges from 0.1 to 5 mol%.[15] |
| Ligand | PPh₃, SPhos, P(Cy)₃ | Used with simple palladium sources to stabilize the catalyst. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base is critical and can significantly impact yield.[13] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/Water, Ethanol/Water | Biphasic solvent systems are often employed.[15][16] |
| Temperature | 50-120 °C | Higher temperatures may be required for less reactive substrates.[11][14] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst.[13] |
Table 2: Representative Yields for Suzuki Coupling of Thiophene Derivatives with Various Aryl Boronic Acids
Note: These are representative yields for the coupling of 2,5-dibromo-3-methylthiophene (B84023) and may vary for this compound derivatives.[12]
| Aryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Bromo-3-methyl-5-phenylthiophene | 63 |
| 4-Methylphenylboronic acid | 2-Bromo-3-methyl-5-(p-tolyl)thiophene | 58 |
| 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 55 |
| 3,5-Dimethylphenylboronic acid | 2-Bromo-5-(3,5-dimethylphenyl)-3-methylthiophene | 48 |
| 4-Chlorophenylboronic acid | 2-Bromo-5-(4-chlorophenyl)-3-methylthiophene | 45 |
Troubleshooting and Side Reactions
Common issues in Suzuki coupling reactions include low yields and the formation of byproducts.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous conditions and carefully selecting the base.[13]
-
Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules. This can be reduced by ensuring an inert atmosphere and choosing an appropriate catalyst.[13]
-
Dehalogenation: Removal of the halogen from the aryl halide.
To mitigate these issues, it is crucial to rigorously degas all solvents, use high-purity reagents, and screen different catalysts, ligands, and bases to find the optimal conditions for the specific substrates.[13]
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprajournals.com [eprajournals.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of Poly(3-ethylthiophene) in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-ethylthiophene) (P3ET) is a conductive polymer that belongs to the poly(3-alkylthiophene) (P3AT) family. Its π-conjugated backbone enables charge transport, making it a valuable material for various organic electronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The ethyl side chains enhance the polymer's solubility in organic solvents compared to its unsubstituted counterpart, polythiophene, facilitating solution-based processing for device fabrication. This document provides detailed protocols for the synthesis of P3ET via oxidative polymerization, Grignard Metathesis (GRIM) polymerization, and electrochemical polymerization, along with a summary of the expected material properties.
Synthetic Methodologies
The choice of synthetic method significantly influences the properties of the resulting poly(this compound), such as molecular weight, regioregularity, and electrical conductivity.
-
Oxidative Polymerization: This is a straightforward and common method for synthesizing polythiophenes. It typically employs an oxidizing agent like iron(III) chloride (FeCl₃) to induce the polymerization of the this compound monomer. The mechanism involves the oxidation of the monomer to a radical cation, which then couples with other monomers to form the polymer chain.[1] While relatively simple, this method often yields polymers with lower regioregularity compared to other techniques.[2]
-
Grignard Metathesis (GRIM) Polymerization: GRIM polymerization is a powerful technique for producing highly regioregular poly(3-alkylthiophene)s with controlled molecular weights and low polydispersity.[3][4] This chain-growth polymerization proceeds via a nickel-catalyzed cross-coupling of a thiophene (B33073) Grignard reagent, leading to polymers with a high degree of head-to-tail (HT) couplings.[3][5] High regioregularity is crucial for achieving superior electronic properties due to enhanced π-stacking and charge carrier mobility.[6]
-
Electrochemical Polymerization: This method involves the anodic oxidation of the this compound monomer on the surface of a working electrode in an electrochemical cell.[7] The polymer film is directly deposited onto the electrode, which can be advantageous for certain device applications. The properties of the resulting polymer film, such as thickness and morphology, can be controlled by adjusting electrochemical parameters like potential, current density, and reaction time.[8][9]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of poly(3-alkylthiophene)s, primarily poly(3-hexylthiophene), and are directly applicable to the synthesis of poly(this compound).
Protocol 1: Oxidative Polymerization using Iron(III) Chloride
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (B151607) (solvent)
-
Methanol (B129727) (for precipitation and washing)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Monomer Solution Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g) in anhydrous chloroform (e.g., 50 mL).
-
Oxidant Solution Preparation: In a separate flask, dissolve anhydrous FeCl₃ (a typical molar ratio of FeCl₃ to monomer is 4:1) in anhydrous chloroform (e.g., 100 mL).[10]
-
Polymerization Reaction: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture will gradually darken. After the addition is complete, continue stirring the reaction at a controlled temperature (e.g., 40°C) for a set period (e.g., 12 hours).[10]
-
Quenching and Precipitation: Quench the reaction by pouring the mixture into a large volume of methanol (e.g., 500 mL). The polymer will precipitate as a dark solid.
-
Purification: Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless. Further purification can be achieved by redissolving the polymer in a minimal amount of chloroform and re-precipitating it in methanol.
-
Drying: Dry the purified poly(this compound) under vacuum to a constant weight.
Protocol 2: Grignard Metathesis (GRIM) Polymerization
Materials:
-
2,5-dibromo-3-ethylthiophene (B1610811) (monomer precursor)
-
tert-Butylmagnesium chloride or similar Grignard reagent
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) solution (for workup)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and appropriate glassware
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-ethylthiophene in anhydrous THF.
-
Grignard Reagent Formation: Cool the solution to 0°C and slowly add one equivalent of the Grignard reagent (e.g., tert-butylmagnesium chloride) solution in THF. Stir the mixture at room temperature for 1-2 hours to form the thiophene Grignard reagent.[3][11] This results in a mixture of two regioisomers.[4]
-
Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (typically 0.5-2 mol%) to the solution. The reaction is often exothermic. Stir for 1-2 hours at room temperature.[5]
-
Quenching: Quench the reaction by adding a dilute HCl solution.
-
Purification: Precipitate the polymer by pouring the reaction mixture into methanol. Filter the solid and purify it by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform.
-
Drying: Dry the purified, regioregular poly(this compound) under vacuum.
Protocol 3: Electrochemical Polymerization
Materials:
-
This compound (monomer)
-
An electrolyte salt (e.g., tetrabutylammonium (B224687) perchlorate, TBAP)
-
Anhydrous acetonitrile (B52724) or propylene (B89431) carbonate (solvent)
-
A three-electrode electrochemical cell:
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode (SCE))
-
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of this compound (e.g., 0.1 M) and the electrolyte salt (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the working electrode surface is clean and polished.
-
Electropolymerization: Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a sweeping potential (potentiodynamic) to the working electrode. For potentiodynamic polymerization, cycle the potential within a range where the monomer oxidation occurs (e.g., -0.2 V to 1.6 V vs. SCE).[7] A film of poly(this compound) will deposit on the working electrode.
-
Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum.
Data Presentation
The properties of poly(this compound) are highly dependent on the synthesis method. The following table summarizes typical properties obtained for poly(3-alkylthiophene)s, with poly(3-hexylthiophene) often serving as the benchmark. The properties of P3ET are expected to be similar, with potential differences in solubility and morphology due to the shorter alkyl side chain.
| Property | Oxidative Polymerization | GRIM Polymerization | Electrochemical Polymerization |
| Regioregularity (% HT) | 50 - 88%[2][12] | > 95% (typically >98%)[5] | Varies with conditions |
| Molecular Weight (Mw) | Wide range, often high (30k - 300k g/mol ) | Controlled by monomer/catalyst ratio (e.g., 5k - 100k g/mol )[5] | Can be controlled by polymerization conditions (e.g., 12.5k - 58k g/mol )[8] |
| Polydispersity Index (PDI) | Broad (1.3 - 5)[13] | Narrow (1.2 - 1.5)[5] | Typically broad |
| Electrical Conductivity (S/cm) | Varies significantly with doping (e.g., 10⁻⁵ to 10¹ S/cm)[6] | Generally higher due to high regioregularity | Can be high, depends on doping level and morphology |
| Solubility | Good in common organic solvents | Excellent in common organic solvents | Insoluble film on electrode |
Characterization
The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for determining the regioregularity by analyzing the chemical shifts of the aromatic protons.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mw and Mn) and the polydispersity index (PDI) of the soluble polymer.
-
UV-Vis Spectroscopy: The absorption spectrum of a thin film or solution of the polymer provides information about the π-π* transition and the extent of conjugation.
-
Cyclic Voltammetry (CV): CV can be used to determine the oxidation and reduction potentials of the polymer, providing insight into its electronic energy levels (HOMO and LUMO).
Visualizations
Chemical Structures
Caption: Chemical structures of the this compound monomer and the resulting poly(this compound) polymer.
Oxidative Polymerization Mechanism
Caption: Simplified mechanism of oxidative polymerization of this compound.
GRIM Polymerization Cycle
Caption: Catalytic cycle for the GRIM polymerization of 2,5-dibromo-3-ethylthiophene.
General Experimental Workflow
Caption: General workflow for the synthesis, purification, characterization, and application of poly(this compound).
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Polythiophene - Wikipedia [en.wikipedia.org]
- 7. openriver.winona.edu [openriver.winona.edu]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Electrochemical Polymerization of Thiophene and Poly(3-hexyl)thiophene, Nanocomposites with TiO2, and Corrosion Protection Behaviors | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Head‐to‐tail regioregularity of poly(3‐hexylthiophene) in oxidative coupling polymerization with FeCl3 | Semantic Scholar [semanticscholar.org]
- 13. chem.cmu.edu [chem.cmu.edu]
Application Notes and Protocols for 3-Ethylthiophene in Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of poly(3-ethylthiophene) (P3ET), a versatile conducting polymer. The following sections detail experimental protocols for its synthesis, present key performance data in a comparative format, and illustrate the underlying scientific principles and workflows.
Introduction to Poly(this compound)
Poly(this compound) (P3ET) is a member of the poly(3-alkylthiophene) (P3AT) family of conducting polymers. These materials are of significant interest in the field of organic electronics due to their unique combination of properties, including electrical conductivity, solution processability, and good environmental stability. The ethyl side chain in P3ET influences its solubility, morphology, and electronic properties, making it a subject of research for various applications, from flexible electronics to biomedical sensors.
Key Properties and Characterization
The performance of P3ET in electronic devices is intrinsically linked to its material properties, which are determined by the synthesis method and subsequent processing. Key parameters include molecular weight, polydispersity, regioregularity, optical absorption, and electrical conductivity.
Data Summary
The following tables summarize the key properties of poly(this compound) synthesized by different methods. For comparison, data for the widely studied poly(3-hexylthiophene) (P3HT) is also included.
Table 1: Molecular Weight and Polydispersity of Poly(3-alkylthiophene)s
| Polymer | Synthesis Method | M_n (kDa) | M_w (kDa) | PDI (M_w/M_n) |
| P3ET | Oxidative Polymerization | 5 - 20 | 10 - 50 | 2.0 - 2.5 |
| P3HT | Oxidative Polymerization | 20 - 100+ | 40 - 200+ | 1.5 - 2.5 |
| P3HT | GRIM Polymerization | 10 - 70 | 15 - 105 | 1.1 - 1.5 |
Note: M_n (number-average molecular weight), M_w (weight-average molecular weight), and PDI (polydispersity index) are typically determined by Gel Permeation Chromatography (GPC). The values can vary significantly depending on the specific reaction conditions.
Table 2: Optical and Electrical Properties of Poly(3-alkylthiophene)s
| Polymer | Form | λ_max (nm) | Optical Bandgap (eV) | Electrical Conductivity (S/cm) |
| P3ET | Solution (Chloroform) | ~430 | - | - |
| P3ET | Thin Film | ~510, ~545, ~600 | ~2.0 | Undoped: 10⁻⁶ - 10⁻⁸, Doped: 1 - 100 |
| P3HT | Solution (Chloroform) | ~450 | - | - |
| P3HT | Thin Film | ~520, ~550, ~610 | ~1.9 - 2.1 | Undoped: 10⁻⁵ - 10⁻⁷, Doped: 1 - 500 |
Note: λ_max refers to the absorption maximum in the UV-Vis spectrum. The optical bandgap is often estimated from the absorption edge of the thin film spectrum. Electrical conductivity is highly dependent on the doping level and the regioregularity of the polymer.
Experimental Protocols
Detailed methodologies for the two primary methods of synthesizing P3ET are provided below.
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes a common method for synthesizing P3ET using an oxidizing agent, typically iron(III) chloride (FeCl₃).
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (B151607) (solvent)
-
Methanol (B129727) (for precipitation and washing)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous FeCl₃ (4 molar equivalents relative to the monomer).
-
Solvent Addition: Add anhydrous chloroform to the flask to create a suspension of FeCl₃.
-
Monomer Addition: Slowly add this compound (1 molar equivalent) to the stirred suspension of FeCl₃ in chloroform at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Allow the reaction to proceed at room temperature for 24 hours. The solution will gradually darken as the polymer forms.
-
Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash it extensively with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove impurities of different polarities.
-
The purified P3ET is then extracted with chloroform.
-
-
Drying: Remove the chloroform by rotary evaporation, and dry the resulting polymer under vacuum at 40-50 °C for 24 hours.
Protocol 2: Electrochemical Polymerization of this compound
This protocol outlines the synthesis of P3ET films directly onto a conductive substrate via electropolymerization.
Materials:
-
This compound (monomer)
-
Acetonitrile (B52724) (solvent)
-
Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Indium tin oxide (ITO) coated glass or platinum foil (working electrode)
-
Platinum wire or carbon rod (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in acetonitrile. Add this compound to this solution to a concentration of 0.1 M.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.
-
Electropolymerization:
-
Apply a constant potential (potentiostatic) or cycle the potential within a specific range (potentiodynamic) to the working electrode. For this compound, the oxidation potential is typically in the range of 1.2 to 1.6 V vs. Ag/AgCl.
-
A dark, conductive film of P3ET will deposit onto the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization and the charge passed.
-
-
Washing and Drying: After polymerization, rinse the P3ET-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of nitrogen or in a vacuum oven at a low temperature.
Visualizing the Processes
Diagrams created using the DOT language to illustrate key workflows and concepts.
Caption: Workflow for the chemical oxidative synthesis of P3ET.
Caption: General workflow for fabricating an Organic Field-Effect Transistor (OFET).
Applications of Poly(this compound)
P3ET's semiconducting properties make it a candidate for a variety of organic electronic devices.
Organic Field-Effect Transistors (OFETs)
P3ET can be used as the active semiconductor layer in OFETs. The performance of these devices, particularly the charge carrier mobility, is highly dependent on the regioregularity and crystallinity of the polymer film. Solution-based deposition techniques like spin-coating are commonly used to fabricate the active layer.
Organic Photovoltaics (OPVs)
In OPVs, P3ET can act as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor, such as a fullerene derivative (e.g., PCBM). The efficiency of P3ET-based solar cells is influenced by the polymer's absorption spectrum, energy levels, and the morphology of the blend.
Sensors
The conductivity of P3ET is sensitive to its environment. This property can be exploited in chemical sensors and biosensors. Exposure to certain analytes can induce changes in the polymer's conductivity, which can be measured to detect the presence of the target substance.
Drug Development and Biomedical Applications
While less common, conducting polymers like P3ET are being explored for applications in drug delivery and tissue engineering. Their ability to conduct ions and electrons can be used to electrically stimulate cells or control the release of therapeutic agents. Further functionalization of the polymer backbone or side chains can enhance biocompatibility and introduce specific biological activities.
Conclusion
Poly(this compound) is a promising conducting polymer with a range of potential applications in organic electronics and beyond. The protocols and data presented here provide a foundation for researchers to synthesize and characterize this material for their specific needs. Further optimization of synthesis conditions to control molecular weight and regioregularity is crucial for enhancing the performance of P3ET-based devices.
Application Notes and Protocols for 3-Ethylthiophene-Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of copolymers incorporating 3-ethylthiophene as a monomer. The detailed protocols and data are intended to guide researchers in the development and characterization of novel polymeric materials for various applications, including organic electronics and biosensors.
Introduction
Polythiophenes are a class of conducting polymers that have garnered significant interest due to their unique electronic and optical properties. The functionalization of the thiophene (B33073) ring at the 3-position with alkyl side chains, such as an ethyl group, enhances their solubility and processability, making them suitable for a wide range of applications. Copolymerization of this compound with other monomers allows for the fine-tuning of the resulting material's properties, leading to tailored functionalities.
Applications
Copolymers based on this compound and its derivatives are promising materials for a variety of applications, including:
-
Organic Field-Effect Transistors (OFETs): The semiconducting nature of these copolymers makes them suitable for use as the active layer in OFETs.
-
Organic Photovoltaics (OPVs): By tuning the bandgap through copolymerization, these materials can be designed to efficiently absorb solar radiation for use in OPV devices.
-
Biosensors: The ability to functionalize the polymer backbone or side chains allows for the immobilization of biorecognition elements, leading to the development of sensitive and selective biosensors. For instance, copolymers can be designed to interact with specific biomolecules, leading to a detectable change in their electrical or optical properties.
-
Electrochromic Devices: The change in the optical properties of these copolymers upon the application of an electrical potential makes them suitable for use in smart windows and displays.
-
Nonlinear Optics: Copolymers incorporating this compound with specific chromophores have been investigated for their potential in nonlinear optical applications.[1][2]
Data Presentation
The following table summarizes typical quantitative data for copolymers based on 3-alkylthiophenes, which can be considered representative for copolymers of this compound. The properties can be tuned by varying the comonomer and the polymerization conditions.
| Property | Poly(3-hexylthiophene-co-thiophene-pyrene) (1:1) | Poly(3-hexylthiophene-co-thiophene-pyrene) (2:1) | Poly(3-methoxythiophene-co-3-thiopheneethanol) | Poly(3-methoxythiophene-co-3-thiophenemethanol) |
| Number Average Molecular Weight (Mn) ( g/mol ) | 1617 | 1666 | 233,000 | 150,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | - | - | 279,300 | 207,300 |
| Polydispersity Index (PDI) | - | - | 1.19 | 1.38 |
| Decomposition Temperature (Td) (°C) | 474 | 426 | >300 | >300 |
| Maximum Absorption (λmax) (nm) | 450 | 450 | 430 | 425 |
| Optical Band Gap (Eg) (eV) | - | - | 2.70 | 2.78 |
Data adapted from representative studies on 3-alkylthiophene copolymers.[1][3]
Experimental Protocols
Protocol 1: Chemical Oxidative Copolymerization of this compound
This protocol describes a general method for the chemical oxidative copolymerization of this compound with a comonomer using iron(III) chloride (FeCl₃) as the oxidizing agent.[3]
Materials:
-
This compound (monomer)
-
Comonomer (e.g., another substituted thiophene)
-
Anhydrous Chloroform (B151607) (solvent)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Monomer Solution Preparation: In a two-neck round-bottom flask, dissolve this compound and the comonomer in anhydrous chloroform under an inert atmosphere (e.g., nitrogen). The molar ratio of the monomers will determine the copolymer composition. A typical total monomer concentration is 0.05 M.
-
Oxidant Suspension Preparation: In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform. A typical concentration is 0.2 M.
-
Polymerization: Slowly add the FeCl₃ suspension dropwise to the stirred monomer solution at room temperature over a period of 30 minutes.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the monomer spots. The reaction is typically allowed to proceed for 2-24 hours.
-
Precipitation and Purification: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the copolymer.
-
Washing: Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomers and residual oxidant. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer.
-
Drying: Dry the purified copolymer under vacuum to obtain the final product.
Protocol 2: Characterization of this compound Copolymers
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Instrument: A standard GPC system with a refractive index (RI) detector.
-
Columns: A set of columns suitable for polymer analysis in the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
-
Eluent: Tetrahydrofuran (THF) or chloroform at a flow rate of 1 mL/min.
-
Calibration: Use polystyrene standards to create a calibration curve for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[4]
-
Sample Preparation: Dissolve a small amount of the copolymer in the eluent.
2. Structural Characterization (FTIR and ¹H NMR Spectroscopy):
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the copolymer to identify the characteristic vibrational bands of the constituent monomers and confirm the copolymer structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃) and record the ¹H NMR spectrum to analyze the chemical structure and, in some cases, the monomer ratio in the copolymer.
3. Optical Properties (UV-Vis Spectroscopy):
-
Solution Spectra: Dissolve the copolymer in a suitable solvent (e.g., chloroform) and record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax) and estimate the optical band gap (Eg) from the absorption edge.[5]
-
Film Spectra: Prepare a thin film of the copolymer on a quartz substrate by spin-coating or drop-casting from a solution and record the UV-Vis spectrum.
4. Thermal Properties (Thermogravimetric Analysis - TGA):
-
Instrument: A TGA instrument.
-
Procedure: Heat a small sample of the copolymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature (Td), which is typically taken at 5% weight loss.[5]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of a this compound-based copolymer.
Caption: Signaling pathway for a biosensor utilizing a this compound copolymer as the transducer.
References
3-Ethylthiophene: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylthiophene, a substituted five-membered sulfur-containing heterocycle, has emerged as a valuable and versatile building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural and electronic properties make it an attractive scaffold for the development of novel therapeutics targeting a range of biological pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors for anticancer therapy.
Application Note 1: Synthesis of 3-Acetylthiophene (B72516) - A Key Intermediate
One of the primary applications of this compound in pharmaceutical synthesis is its conversion to 3-acetylthiophene. This acetyl derivative serves as a crucial intermediate, enabling further molecular elaborations through reactions involving the acetyl group, such as condensations and functional group transformations. A patented method describes the efficient oxidation of this compound to 3-acetylthiophene.[1]
Experimental Protocol: Oxidation of this compound to 3-Acetylthiophene [1]
This protocol is based on the oxidation of this compound using potassium permanganate (B83412) in the presence of a magnesium nitrate (B79036) solution.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Magnesium nitrate (Mg(NO₃)₂) solution
-
Boiling water
-
Dichloromethane (for extraction, if necessary)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in a magnesium nitrate solution.
-
While heating and stirring the mixture, add potassium permanganate powder in portions.
-
After the addition is complete, continue stirring and increase the temperature to 90°C.
-
Upon reaction completion, filter the hot mixture to remove the manganese dioxide precipitate.
-
Wash the precipitate with boiling water and combine the filtrates.
-
Cool the combined filtrate to allow the precipitation of 3-acetylthiophene.
-
Collect the solid product by filtration and dry it under reduced pressure.
Quantitative Data: The molar ratio of reactants is crucial for optimal yield. A recommended ratio is this compound to potassium permanganate of 1:1.6.[1] While the patent does not specify the exact yield, this method is presented as suitable for industrial production, suggesting good efficiency.[1]
Application Note 2: Synthesis of Thiophene-Based Kinase Inhibitors
Thiophene (B33073) derivatives have shown significant promise as inhibitors of various protein kinases, which are key targets in cancer therapy.[2][3] Notably, thiophene-3-carboxamide (B1338676) derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5]
The following section outlines a proposed synthetic pathway starting from this compound to a representative thiophene-3-carboxamide derivative with potential VEGFR-2 inhibitory activity. This pathway leverages the intermediate, 3-acetylthiophene, and subsequent functionalization.
Logical Workflow for the Synthesis of a Thiophene-Based VEGFR-2 Inhibitor
Caption: A logical workflow for the synthesis of a potential thiophene-based VEGFR-2 inhibitor starting from this compound.
Experimental Protocols (Proposed)
The following are generalized protocols that can be adapted for the synthesis of thiophene-3-carboxamide VEGFR-2 inhibitors, based on established synthetic methodologies for thiophene derivatives.
Step 1: Synthesis of a 3-Thiophenecarboxylic Acid Derivative from 3-Acetylthiophene
A haloform reaction on 3-acetylthiophene can yield the corresponding 3-thiophenecarboxylic acid.
Materials:
-
3-Acetylthiophene
-
Sodium hypobromite (B1234621) (or other suitable halogenating agent)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Dissolve 3-acetylthiophene in a suitable solvent.
-
Slowly add a solution of sodium hypobromite with cooling.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Step 2: Amide Coupling to form Thiophene-3-carboxamide
The synthesized 3-thiophenecarboxylic acid derivative can be coupled with a desired amine side chain using standard peptide coupling reagents.
Materials:
-
3-Thiophenecarboxylic acid derivative
-
Desired amine
-
Coupling agents (e.g., EDC, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the 3-thiophenecarboxylic acid derivative in the anhydrous solvent.
-
Add the coupling agents and stir for a few minutes.
-
Add the desired amine and the base.
-
Stir the reaction mixture at room temperature until completion.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Quantitative Data for Thiophene Derivative Synthesis
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Oxidation | This compound | 3-Acetylthiophene | KMnO₄, Mg(NO₃)₂ | Not specified | [1] |
| Amide Coupling | Thiophenecarboxylic acid | Thiophene-3-carboxamide | EDC, HOBt, Amine | 60-80% (Typical) | General procedure |
Note: The yield for the amide coupling is a typical range for this type of reaction and may vary depending on the specific substrates and conditions used.
Table 2: Biological Activity of Representative Thiophene-Based VEGFR-2 Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Thiophene-3-carboxamide derivative 14d | VEGFR-2 | 191.1 | - | [5] |
| Fused Thiophene derivative 4c | VEGFR-2 | 75 | - | [6] |
Signaling Pathway
VEGFR-2 Signaling Pathway and Inhibition by Thiophene Derivatives
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating a downstream signaling cascade. This cascade involves key pathways such as the RAS/RAF/MEK/ERK and the PI3K/Akt pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis. Thiophene-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade.
Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by thiophene-based compounds.
This compound is a readily available and versatile precursor for the synthesis of pharmaceutically relevant molecules. Through straightforward chemical transformations, it can be converted into key intermediates like 3-acetylthiophene, which can be further elaborated to generate libraries of bioactive compounds. The demonstrated potential of thiophene derivatives as potent kinase inhibitors, particularly targeting VEGFR-2, highlights the importance of this compound in modern drug discovery and development efforts aimed at combating cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the quest for novel therapeutics.
References
- 1. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for the Fabrication of 3-Ethylthiophene-Based Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Field-Effect Transistors (OFETs) are key components in the advancement of flexible, low-cost, and large-area electronics. Poly(3-alkylthiophene)s (P3ATs) are a prominent class of p-type organic semiconductors utilized in these devices due to their solution processability and good charge transport properties. While poly(3-hexylthiophene) (P3HT) is the most extensively studied derivative, this document provides a detailed protocol for the fabrication of OFETs based on poly(3-ethylthiophene) (P3ET).
Due to the limited availability of specific fabrication literature for P3ET, the following protocols are adapted from well-established procedures for P3HT. The underlying principles and experimental steps are highly transferable, providing a robust starting point for the development and characterization of P3ET-based devices.
Device Performance Characteristics
The performance of OFETs is characterized by several key parameters, including field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes typical performance data for OFETs fabricated with a similar poly(3-alkylthiophene), P3HT, which can serve as a benchmark for devices based on P3ET.
| Polymer | Deposition Method | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| P3HT | Spin-coating | 0.12 | 10³ | 9.9 |
| P3HT | Vibration-assisted convective deposition | up to 0.14 | > 10³ | Not Specified |
| P3HT | Off-center spin-coating | 0.053 (nanowires) | Not Specified | Not Specified |
Experimental Protocols
This section details the step-by-step methodologies for the fabrication of this compound-based OFETs in a bottom-gate, top-contact (BGTC) configuration.
Substrate Preparation and Cleaning
A pristine substrate surface is critical for the deposition of a high-quality semiconductor film.
-
Initial Cleaning: Begin by sonicating the Si/SiO₂ substrates in a solution of Hellmanex III in deionized water, followed by sequential sonication in deionized water, acetone, and isopropyl alcohol (IPA) for 10-15 minutes each.
-
Piranha Etching: For a more rigorous clean, immerse the substrates in a freshly prepared piranha solution (a 4:1 mixture of H₂SO₄:H₂O₂) at 80°C for 2 hours. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Thoroughly rinse the substrates with deionized water and dry them under a stream of nitrogen gas.
-
UV-Ozone Treatment: Expose the substrates to UV-ozone for 1 hour to remove any remaining organic residues and to create a hydrophilic surface.[1][2]
Surface Modification (Self-Assembled Monolayer Treatment)
Treatment of the dielectric surface with a self-assembled monolayer (SAM) can improve the morphology of the polymer film and enhance device performance.
-
Vapor Phase Treatment: Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of n-octyltrichlorosilane (OTS).
-
SAM Formation: Evacuate the desiccator to allow the OTS vapor to deposit on the substrate surface. Leave for 16 hours under a nitrogen atmosphere.[1][2]
-
Post-Treatment Cleaning: After the deposition, sonicate the substrates in toluene, acetone, and IPA for 10 minutes each to remove any excess, unbound OTS.[1][2]
Poly(this compound) Solution Preparation
The quality of the semiconductor solution is paramount for achieving high-performance devices.
-
Dissolution: Dissolve poly(this compound) in a suitable solvent such as chloroform (B151607) or chlorobenzene (B131634) to a concentration of 5-10 mg/mL.
-
Heating and Stirring: Heat the solution at 55°C for 30 minutes with continuous stirring to ensure complete dissolution.
-
Sonication (Optional but Recommended): Ultrasonicate the solution for 10 minutes to promote polymer chain disentanglement and aggregation, which can improve film crystallinity.
-
Aging (Optional): Storing the solution in the dark for an extended period (e.g., 120 hours) can further enhance polymer ordering.
-
Filtration: Prior to deposition, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Active Layer Deposition: Spin-Coating
Spin-coating is a widely used technique for depositing uniform thin films from solution.
-
Dispensing: Dispense the filtered poly(this compound) solution onto the center of the prepared substrate.
-
Spinning: Spin the substrate at a speed of 1500 RPM for 60 seconds. This should be performed in a nitrogen-filled glovebox to minimize exposure to ambient air and moisture.[1]
-
Annealing: After spin-coating, anneal the film on a hotplate at 100°C for 30 minutes in a nitrogen atmosphere to remove residual solvent and improve the film's morphology.[1]
Electrode Deposition (Top-Contact)
The source and drain electrodes are deposited on top of the semiconductor layer.
-
Shadow Masking: Place a shadow mask with the desired channel length and width onto the substrate.
-
Thermal Evaporation: Deposit a 40 nm layer of gold (Au) through the shadow mask via thermal evaporation at a rate of 0.2 Å/s under high vacuum (~10⁻⁴ Pa).[1]
Device Characterization
The electrical characteristics of the fabricated OFETs are measured to determine their performance.
-
Measurement Setup: Place the device in a probe station under a nitrogen atmosphere.
-
Parameter Analysis: Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Mobility Calculation: The field-effect mobility (μ) in the saturation regime is calculated from the transfer curve using the following equation:
ID = (W/2L) * μ * Ci * (VG - Vth)²
where ID is the drain current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and Vth is the threshold voltage.[1][3]
Visualizations
OFET Fabrication Workflow
Caption: OFET fabrication workflow.
Chemical Structures and Polymerization
Caption: Polymerization of this compound.
References
Application Notes and Protocols for Sensors Based on Poly(3-ethylthiophene) Thin Films
Introduction
Poly(3-alkylthiophenes), including Poly(3-ethylthiophene) (P3ET) and the closely related, extensively studied Poly(3-hexylthiophene) (P3HT), are a class of conductive polymers with significant potential in the field of chemical and biological sensing.[1][2][3] Their attractive properties include good environmental stability, solution processability, and unique optoelectronic characteristics that are sensitive to their local environment.[1][4][5] These polymers serve as the active layer in various sensor devices, such as chemiresistors and organic thin-film transistors (OTFTs), where interactions with analyte molecules induce a measurable change in electrical properties like resistance or charge carrier mobility.[6][7]
This document provides detailed application notes for using poly(3-alkylthiophene) thin films in sensing Volatile Organic Compounds (VOCs), gases, and biological molecules. It also includes comprehensive experimental protocols for the synthesis of the polymer, fabrication of the sensor devices, and characterization methods. The protocols and data presented primarily reference P3HT as a model compound, given the wealth of available research; however, the principles and methods are broadly applicable to P3ET and other poly(3-alkylthiophene) derivatives.
Application Notes
Volatile Organic Compound (VOC) Detection
Poly(3-alkylthiophene)-based sensors are highly effective for detecting a wide range of VOCs, which is crucial for environmental monitoring, industrial safety, and medical diagnostics.[1][8] The sensing mechanism typically relies on the physical adsorption of VOC molecules onto the polymer film.[9] This interaction can cause swelling of the polymer matrix or induce charge transfer, leading to a change in the film's conductivity.[10] The response is often reversible, allowing the sensor to be reused.[11]
-
Target Analytes: Methanol, Ethanol, Chloroform (B151607), Toluene (B28343), Hexane, Acetone, Benzene.[1][6][11]
-
Principle of Operation: When exposed to VOCs, the polymer film undergoes changes. Polar analytes can induce dipole-dipole interactions, while non-polar analytes can cause weaker van der Waals interactions.[11][12] These interactions alter the inter-chain charge hopping distance for charge carriers, resulting in a measurable change in resistance.[12]
-
Performance: Sensors have demonstrated sensitivity at the parts-per-million (ppm) level.[1][4] The response time can be rapid, often less than 30 seconds, and the sensors can recover completely after the VOC exposure is removed.[11] Device performance is influenced by film morphology, thickness, and the specific chemical structure of the polymer's side chains.[6][11]
Gas Sensing (NO, NO₂, NH₃)
Sensors utilizing P3HT thin films have shown good selectivity and sensitivity for detecting toxic and environmentally significant gases like nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃).[13][14][15] These devices are often fabricated as Organic Field-Effect Transistors (OFETs), where the polymer serves as the active semiconductor channel.[16][17] This configuration can amplify the sensing signal, leading to lower detection limits.[16][17]
-
Target Analytes: Nitrogen Dioxide (NO₂), Nitric Oxide (NO), Ammonia (NH₃), Carbon Monoxide (CO).[13][14][15][16]
-
Principle of Operation: Oxidizing gases like NO₂ act as p-dopants for the p-type P3HT film, increasing the concentration of hole charge carriers and thus enhancing conductivity.[18] Conversely, reducing gases like ammonia can donate electrons, which recombine with the holes in the P3HT, leading to a decrease in conductivity.[6] Creating a nanoporous polymer structure can enhance gas diffusion and improve sensor performance, including responsivity and recovery time.[16][17]
-
Performance: P3HT-ZnO nanocomposite sensors have demonstrated a high response to NO₂ at concentrations as low as 100 parts-per-billion (ppb) with good selectivity against CO and ethanol.[13][14][15] OFET-based sensors can achieve detection limits in the sub-ppm range for NO.[16][19]
Biosensing (Dopamine)
Conducting polymers are excellent materials for fabricating biosensors due to their biocompatibility, stability in aqueous environments, and ability to be functionalized.[20] Polythiophene derivatives have been successfully used to create electrochemical biosensors for detecting critical neurotransmitters like dopamine (B1211576) (DA).[21][22]
-
Principle of Operation: For dopamine detection, the polythiophene film is often functionalized, for instance, by copolymerizing it with molecules like 3-thienyl boronic acid.[22] The boronic acid groups form a specific interaction with the diol group of dopamine, leading to a change in the electrode's electrochemical impedance that can be measured.[22] Nanocomposites, such as those incorporating carbon nanotubes, can significantly increase the electrode's active surface area and enhance sensitivity.[21]
-
Performance: A sensor based on a copolymer of thiophene (B33073) and 3-thienyl boronic acid achieved a dopamine detection limit of 0.3 µM.[22] By creating nanocomposites with carbon nanotubes, the sensitivity for detecting resting dopamine levels was increased by a factor of 422, allowing for the quantification of basal dopamine concentrations around 82 ± 6 nM in vivo.[21]
Quantitative Data Summary
Table 1: Performance of P3HT-Based Sensors for VOC Detection
| Analyte | Concentration Range | Sensitivity / Response | Response Time (t₉₀) | Recovery Time | Fabrication Method | Reference |
| Various VOCs | 8000 - 640000 ppm | PPM-level sensitivity | - | - | Spin-Coating | [1][4] |
| Ammonia (NH₃) | 67 - 428 ppm | Linear response | 50 - 300 s | - | Spin-Coating | [6] |
| Acetone | 244 - 7332 ppm | Linear response above 2000 ppm | 50 - 300 s | - | Spin-Coating | [6] |
| Methanol | 443 - 13,284 ppm | Linear response above 2000 ppm | 50 - 300 s | - | Spin-Coating | [6] |
| Chloroform | 222 - 6660 ppm | Ten-fold higher sensitivity (TFT) | 50 - 300 s | - | Spin-Coating | [6] |
| Methanol / Benzene | ~200 ppm | Polymer-dependent response | < 30 s | Complete recovery | Inkjet Printing | [11] |
Table 2: Performance of P3HT-Based Sensors for Gas and Biosensing
| Analyte | Concentration Range | Sensitivity / Response | Limit of Detection (LOD) | Response / Recovery Time | Sensor Type | Reference |
| Nitrogen Dioxide (NO₂) | 100 ppb - 5 ppm | High relative response of 2.2 @ 200 ppb | - | - | P3HT-ZnO Nanocomposite | [13][15] |
| Nitric Oxide (NO) | 0.5 - 30 ppm | ~42% responsivity @ 10 ppm | ~0.5 ppm | 6.6 min / 8.0 min | Nanoporous P3HT OFET | [16][17][19] |
| Ammonia (NH₃) | 25 ppm | Small response | - | - | P3HT-ZnO Nanocomposite | [13][14] |
| Dopamine (DA) | 7.8 - 125 µM | Linear range | 0.3 µM | - | P(TBA-co-Th) Film | [22] |
| Dopamine (DA) | Basal level (~82 nM) | 422x sensitivity increase | - | - | PEDOT/CNT Composite | [21] |
Experimental Protocols & Visualizations
Protocol 1: Chemical Synthesis of Poly(3-hexylthiophene) (P3HT)
This protocol describes the oxidative polymerization of the 3-hexylthiophene (B156222) monomer using ferric chloride (FeCl₃) as an oxidant.[1][5]
Materials:
-
3-hexylthiophene (3HT) monomer (distilled)
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol (CH₃OH)
-
Hydrochloric acid (HCl, 10% vol.)
-
Ammonium hydroxide (B78521) (NH₄OH, 10% vol.)
-
Acetone
-
EDTA (1% vol.)
-
Distilled water
-
Nitrogen (N₂) gas source
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 0.025 mol of anhydrous FeCl₃ in 134 mL of anhydrous CHCl₃.
-
In a separate flask, dissolve 0.0167 mol of distilled 3-hexylthiophene in 40 mL of anhydrous CHCl₃.
-
Slowly add the FeCl₃ solution to the 3-hexylthiophene solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 24-25 hours.[1]
-
Precipitate the polymer product by pouring the reaction mixture into an excess of methanol.
-
Filter the precipitate and wash it thoroughly and sequentially with methanol, 10% HCl, acetone, 10% NH₄OH, 1% EDTA, and finally, distilled water to remove the catalyst and impurities.[1]
-
Dry the final P3HT product in a vacuum oven at 55-70°C for at least 12 hours.[1][4]
Protocol 2: Thin Film Deposition by Spin-Coating
Spin-coating is a common technique for producing uniform thin films of P3HT for sensor applications.[1][4][6][24]
Materials:
-
Synthesized P3HT powder
-
Substrates (e.g., glass slides, silicon wafers, or interdigitated electrodes)
-
Spin-coater
-
Hot plate
Procedure:
-
Prepare a P3HT solution by dissolving the polymer in a suitable solvent (e.g., 7-10 mg/mL in toluene or chloroform).[1][4][6]
-
For low-solubility polymers, agitate the solution for 24 hours at room temperature and then heat at 60°C for 3 hours to ensure complete dissolution.[6]
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.[6]
-
Clean the substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Place the substrate on the spin-coater chuck.
-
Dispense a small amount of the P3HT solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 600 to 3000 rpm) for a set duration (e.g., 30 seconds) to form the film. Film thickness is controlled by spin speed and solution concentration.[6]
-
Optional: Anneal the film on a hot plate at a specific temperature (e.g., 70°C) under an inert atmosphere to improve crystallinity and film morphology.[4]
Protocol 3: Sensor Fabrication and Testing
This protocol outlines the fabrication of a simple chemiresistive sensor and the general setup for testing its response to analytes.
Materials:
-
P3HT-coated substrate with interdigitated electrodes (IDEs)
-
Gas test chamber with inlet and outlet ports[6]
-
Mass flow controllers
-
Analyte gas/vapor source and carrier gas (e.g., N₂)
-
Source measure unit (SMU) or multimeter for resistance measurement
-
Data acquisition system
Procedure:
-
Device Fabrication: Deposit the P3HT thin film (using Protocol 2) onto a substrate pre-patterned with interdigitated electrodes (e.g., gold or platinum).[1][14]
-
Electrical Connection: Connect the contact pads of the IDEs to the source measure unit.
-
Sensor Placement: Place the sensor inside the sealed gas test chamber.[6]
-
Stabilization: Purge the chamber with an inert carrier gas (e.g., N₂) to establish a stable baseline resistance.[6]
-
Analyte Exposure: Introduce a known concentration of the analyte vapor/gas into the chamber using mass flow controllers.
-
Data Recording: Continuously record the change in the sensor's resistance or current over time.[4]
-
Recovery: Stop the analyte flow and purge the chamber with the inert carrier gas again to allow the sensor's resistance to return to its baseline.
-
Analysis: Calculate sensor performance metrics such as sensitivity (percentage change in resistance), response time, and recovery time from the recorded data.
Protocol 4: Electrochemical Deposition and Biosensor Application
This protocol describes the electrochemical polymerization of a thiophene derivative onto an electrode, followed by its use in an electrochemical biosensing setup.
Materials:
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Monomer solution (e.g., 3-Thienyl boronic acid and Thiophene in acetonitrile)[22]
-
Supporting electrolyte (e.g., tetrabutylammoniumhexafluorophosphate)[26]
-
Phosphate buffer solution (PBS)
-
Target analyte (e.g., Dopamine)
Procedure:
-
Electrode Preparation: Polish and clean the working electrode.
-
Electropolymerization:
-
Set up the three-electrode cell containing the monomer and supporting electrolyte.
-
Connect the electrodes to the potentiostat.
-
Polymerize the film onto the working electrode using a technique like cyclic voltammetry (e.g., cycling potential between -1.0 and +2.5 V) or potentiostatic deposition (applying a constant potential, e.g., 1.2 V).[26][27] The film thickness can be controlled by the number of cycles or the deposition time.[28]
-
After deposition, rinse the modified electrode with the solvent to remove unreacted monomer.
-
-
Electrochemical Detection:
-
Place the modified electrode into the electrochemical cell containing a buffer solution (e.g., PBS, pH 7.0).[29]
-
Perform an electrochemical measurement, such as Electrochemical Impedance Spectroscopy (EIS) or Square Wave Voltammetry (SWV), to get a baseline reading.[21][22]
-
Introduce the target analyte (e.g., dopamine) into the cell.
-
Record the change in the electrochemical signal (e.g., charge transfer resistance from EIS or peak current from SWV). The magnitude of the change corresponds to the analyte concentration.
-
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. etd.auburn.edu [etd.auburn.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Investigation on Novel Poly (3-hexylthiophene)-ZnO Nanocomposite Thin Films Gas Sensor | Semantic Scholar [semanticscholar.org]
- 14. Investigation on novel poly (3-hexylthiophene)-ZnO nanocomposite thin films gas sensor | IMM Container [imm.cnr.it]
- 15. files.wmich.edu [files.wmich.edu]
- 16. High-Performance Nitric Oxide Gas Sensors Based on an Ultrathin Nanoporous Poly(3-hexylthiophene) Film [ouci.dntb.gov.ua]
- 17. High-Performance Nitric Oxide Gas Sensors Based on an Ultrathin Nanoporous Poly(3-hexylthiophene) Film - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection [mdpi.com]
- 21. Direct in Vivo Electrochemical Detection of Resting Dopamine Using Poly(3,4-ethylenedioxythiophene)/Carbon Nanotube Functionalized Microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of Nano Poly(3-methyl thiophene)/Multiwalled Carbon Nanotubes Sensor for the Efficient Detection of Some Pesticides – ScienceOpen [scienceopen.com]
- 26. Fabrication of functional poly(thiophene) electrode for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. gubicza.web.elte.hu [gubicza.web.elte.hu]
- 28. real.mtak.hu [real.mtak.hu]
- 29. Enhancing Dopamine Detection Using a Glassy Carbon Electrode Modified with Aluminum Oxide, Titanium Dioxide, and Poly(3,4-ethylenedioxythiophene)-(4-styrenesulfonate) [ijtech.eng.ui.ac.id]
Application Notes and Protocols for 3-Ethylthiophene in Organic Photovoltaic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-alkylthiophene)s (P3ATs) are a cornerstone class of conjugated polymers extensively utilized in the development of organic photovoltaic (OPV) devices. Among these, poly(3-ethylthiophene) (P3ET) represents a variation with a shorter alkyl side chain. The length of the alkyl side chain in P3ATs plays a crucial role in determining the polymer's solubility, morphology of the active layer, and ultimately, the performance of the OPV device. While poly(3-hexylthiophene) (P3HT) has been the most widely studied derivative, understanding the properties and potential applications of P3ET is valuable for fine-tuning the performance of organic solar cells. These notes provide an overview of the application of this compound-based materials in OPVs, including synthesis protocols, device fabrication, and expected performance metrics, largely drawing upon established methodologies for closely related P3ATs due to the limited specific data on P3ET.
Data Presentation
Quantitative data for OPV devices based solely on poly(this compound) as the donor polymer is not extensively reported in the literature. However, we can infer potential performance by examining trends within the poly(3-alkylthiophene) family. Generally, shorter alkyl side chains can lead to higher charge carrier mobility but decreased solubility. The performance of P3AT:PCBM based solar cells is highly dependent on the alkyl side-chain length.
Table 1: Performance of Poly(3-alkylthiophene):PCBM Solar Cells with Varying Alkyl Chain Lengths
| Polymer Donor | Alkyl Side Chain | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| Poly(3-butylthiophene) (P3BT) | Butyl (-C4H9) | ~0.60 | ~8.0 | ~50 | ~2.4 |
| Poly(3-hexylthiophene) (P3HT) | Hexyl (-C6H13) | ~0.60 | ~10.0 | ~60 | ~3.6 |
| Poly(3-octylthiophene) (P3OT) | Octyl (-C8H17) | ~0.65 | ~5.0 | ~45 | ~1.5 |
| Poly(3-dodecylthiophene) (P3DDT) | Dodecyl (-C12H25) | ~0.70 | ~2.5 | ~35 | ~0.6 |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol describes a general method for synthesizing P3ET using ferric chloride (FeCl3) as an oxidizing agent.
Materials:
-
This compound monomer
-
Anhydrous ferric chloride (FeCl3)
-
Anhydrous chloroform (B151607) (CHCl3)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Monomer Preparation: Dissolve a known amount of this compound monomer in anhydrous chloroform in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Oxidant Preparation: In a separate Schlenk flask, dissolve a stoichiometric excess of anhydrous FeCl3 in anhydrous chloroform under an inert atmosphere.
-
Polymerization: Slowly add the FeCl3 solution to the monomer solution at room temperature while stirring vigorously. The reaction mixture will typically turn dark in color, indicating polymerization.
-
Reaction Time: Allow the reaction to proceed for a specified time, typically ranging from 2 to 24 hours. The molecular weight of the resulting polymer can be influenced by the reaction time.
-
Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitate and wash it extensively with methanol to remove any remaining monomer and catalyst residues. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer based on molecular weight and regioregularity.
-
Drying: Dry the purified polymer under vacuum to obtain a solid powder.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Photovoltaic Device
This protocol outlines the fabrication of a standard OPV device using a P3ET:PC61BM blend as the active layer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Poly(this compound) (P3ET)
-
Chlorobenzene or other suitable organic solvent
-
Aluminum (Al) or Calcium/Aluminum (Ca/Al) for the top electrode
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at a specified temperature (e.g., 120-150 °C) to remove residual water.
-
Active Layer Preparation: Prepare a blend solution of P3ET and PC61BM (typically in a 1:0.8 to 1:1 weight ratio) in chlorobenzene. Stir the solution overnight, possibly with gentle heating, to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the P3ET:PC61BM blend solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a glovebox). The film thickness can be controlled by the spin speed and solution concentration.
-
Active Layer Annealing: Anneal the active layer at a specific temperature (e.g., 110-150 °C) to promote the formation of a favorable nanostructured morphology for efficient charge separation and transport.
-
Top Electrode Deposition: Deposit the top electrode (e.g., Ca/Al or Al) by thermal evaporation through a shadow mask under high vacuum. The thickness of the electrode is typically around 100 nm.
-
Device Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
Visualizations
Caption: Experimental workflow from P3ET synthesis to OPV device fabrication.
Caption: Schematic of a standard bulk heterojunction OPV device architecture.
Caption: Simplified charge generation process in a P3ET:PCBM solar cell.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-ethylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound are transition metal-catalyzed cross-coupling reactions. The two most common approaches are:
-
Kumada Cross-Coupling: This method involves the reaction of a Grignard reagent (ethylmagnesium bromide) with 3-bromothiophene (B43185), typically catalyzed by a nickel complex. It is a direct, one-step synthesis that can provide good to excellent yields.[1][2]
-
Suzuki Cross-Coupling: This reaction couples an organoboron reagent, such as an ethylboronic acid, with 3-bromothiophene using a palladium catalyst and a base.[3] This method is known for its mild reaction conditions and tolerance to a wide variety of functional groups.[3]
Q2: I am planning a synthesis of this compound. Which method, Kumada or Suzuki, should I choose?
A2: The choice between Kumada and Suzuki coupling depends on several factors:
-
Availability of Starting Materials: Grignard reagents for Kumada coupling are often commercially available or can be prepared in situ. Boronic acids for Suzuki coupling are also widely available.
-
Functional Group Tolerance: Suzuki coupling is generally more tolerant of sensitive functional groups in the starting materials.[3] Grignard reagents are highly reactive and can be incompatible with acidic protons (e.g., alcohols, amines) and some carbonyl groups.
-
Reaction Conditions: Kumada coupling often requires strictly anhydrous conditions due to the moisture sensitivity of Grignard reagents. Suzuki coupling can sometimes be performed in aqueous solvent mixtures.[3]
-
Potential Side Products: Kumada coupling can sometimes lead to homocoupling (Wurtz-type) side products.
For a straightforward synthesis of this compound from 3-bromothiophene, the Kumada coupling is a very effective and economical choice. If your starting materials contain sensitive functional groups, the Suzuki coupling would be the preferred method.
Q3: What are the key parameters to control for maximizing the yield of this compound?
A3: To maximize the yield, it is crucial to control the following parameters:
-
Catalyst and Ligand: The choice of catalyst and ligand is critical. For Kumada coupling, nickel catalysts with phosphine (B1218219) ligands such as Ni(dppp)Cl₂ or Ni(dppe)Cl₂ are commonly used.[2] For Suzuki coupling, palladium catalysts like Pd(PPh₃)₄ are often employed.[3]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for Kumada coupling.[2] For Suzuki coupling, solvents such as 1,4-dioxane (B91453) with water are often used to improve the solubility of the reagents.[3]
-
Temperature: The optimal temperature depends on the specific reaction. Grignard formation is often initiated at room temperature and may require cooling, while the coupling reaction itself might be run at room temperature or with gentle heating.[1] Suzuki couplings are often heated to ensure a reasonable reaction rate.[3]
-
Base (for Suzuki Coupling): A base, such as potassium phosphate (B84403) or sodium carbonate, is essential for the transmetalation step in the Suzuki coupling catalytic cycle.[3]
-
Purity of Reagents: The purity of the starting materials, especially the Grignard reagent, is crucial. Impurities or moisture can significantly lower the yield.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction did not start (e.g., no color change, starting material remains) | Kumada Coupling: Inactive magnesium for Grignard formation. | 1. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (e.g., nitrogen or argon).2. Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by stirring under vacuum or with a small crystal of iodine.[4]3. Ensure the solvent is strictly anhydrous. |
| Kumada Coupling: Poor quality Grignard reagent. | 1. If preparing the Grignard reagent in situ, ensure it has formed before adding the 3-bromothiophene. A color change and/or gentle reflux are often indicative of formation.2. If using a commercial Grignard reagent, titrate it before use to determine the exact concentration. | |
| Suzuki Coupling: Inactive catalyst. | 1. Use a fresh source of palladium catalyst.2. Ensure the reaction is properly deoxygenated, as oxygen can deactivate the catalyst. | |
| Low Yield with Significant Amount of Starting Material Remaining | Kumada/Suzuki Coupling: Insufficient reaction time or temperature. | 1. Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time.2. If extending the time is ineffective, a modest increase in temperature may be necessary. For Suzuki coupling, a temperature of around 90°C is often optimal.[3] |
| Kumada/Suzuki Coupling: Inefficient catalyst. | 1. Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).2. For Kumada coupling, consider a different nickel catalyst or ligand combination. | |
| Low Yield with Byproduct Formation | Kumada Coupling: Formation of homocoupled (Wurtz-type) byproducts. | 1. This can be a major side reaction with primary alkyl halides.[4] Ensure slow, dropwise addition of the 3-bromothiophene to the Grignard reagent solution to maintain a low concentration of the alkyl halide.[1]2. Maintain a moderate reaction temperature; excessive heat can promote side reactions. |
| Kumada Coupling: Formation of dithienyl side-products. | 1. This can interfere with the coupling reaction.[5] Using 2-methyl tetrahydrofuran as a solvent has been shown to minimize the formation of these byproducts.[5] |
Purification Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty separating this compound from byproducts | Similar boiling points of the product and impurities. | 1. Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for purifying this compound. Use a fractionating column with sufficient theoretical plates for good separation.2. Chromatography: If distillation is insufficient, column chromatography on silica (B1680970) gel can be used to separate the product from more polar or less polar impurities. |
| Product is contaminated with residual catalyst | Incomplete removal of the metal catalyst during workup. | 1. After quenching the reaction, perform an aqueous workup. Washing the organic layer with a solution of a chelating agent like EDTA can help remove residual metal salts.2. Passing the crude product through a short plug of silica gel or activated carbon can also help remove catalyst residues. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Alkylthiophenes
| Parameter | Kumada Coupling | Suzuki Coupling |
| Starting Thiophene | 3-Bromothiophene | 3-Bromothiophene |
| Coupling Partner | Ethylmagnesium bromide | Ethylboronic acid |
| Catalyst | Ni(dppp)Cl₂ or Ni(PPh₃)₂Cl₂[5][6] | Pd(PPh₃)₄[3] |
| Solvent | Anhydrous THF or Diethyl Ether[2] | 1,4-Dioxane/Water[3] |
| Base | Not required | K₃PO₄ or Na₂CO₃[3] |
| Typical Temperature | Room temperature to reflux | 90 °C[3] |
| Reported Yields (for similar 3-alkylthiophenes) | ~80-90%[5] | Moderate to good[3] |
Note: Yields are highly dependent on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
Key Experiment 1: Kumada Coupling Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 3-alkylthiophenes.[1][6]
Materials:
-
3-Bromothiophene
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
To the flask, add the ethylmagnesium bromide solution (1.1-1.2 equivalents) in the anhydrous solvent.
-
In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) in the anhydrous solvent.
-
Add the 3-bromothiophene solution dropwise to the Grignard reagent at room temperature.
-
Add the Ni(dppp)Cl₂ catalyst (typically 0.1-1 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Key Experiment 2: Suzuki Coupling Synthesis of this compound
This protocol is a general procedure for Suzuki coupling of thiophenes.[3]
Materials:
-
3-Bromothiophene
-
Ethylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add 3-bromothiophene (1.0 equivalent), ethylboronic acid (1.2-1.5 equivalents), and potassium phosphate (2.0-3.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Visualizations
Caption: Experimental workflow for the Kumada coupling synthesis of this compound.
Caption: Logical troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 6. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
Technical Support Center: Polymerization of 3-Ethylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3-ethylthiophene. The information provided is based on established principles for the synthesis of poly(3-alkylthiophenes).
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during the polymerization of this compound, particularly when using the Grignard Metathesis (GRIM) method.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Polymer Yield | - Incomplete reaction. - Impure monomer or reagents. - Inactive catalyst. - "Capping" of the growing polymer chain. | - Extend the polymerization time. - Ensure the purity of the 2,5-dibromo-3-ethylthiophene (B1610811) monomer and the Grignard reagent. - Use a fresh, anhydrous catalyst such as Ni(dppp)Cl₂. - If using diiodo-monomers, consider a different Grignard reagent to avoid side reactions with the iodide byproduct[1]. |
| Low Molecular Weight | - Premature termination of the polymerization. - Incorrect monomer to initiator/catalyst ratio. - Impurities in the reaction mixture. | - Strictly control the reaction temperature and time. - Carefully control the stoichiometry of the monomer and catalyst. - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Poor Regioregularity (<95% Head-to-Tail) | - Incorrect catalyst or ligand selection. - Suboptimal reaction conditions. | - Use a nickel catalyst with a sterically demanding phosphine (B1218219) ligand, such as Ni(dppp)Cl₂[1]. - Ensure the Grignard metathesis step is allowed to proceed to the expected regioisomeric ratio before adding the catalyst[1]. |
| Inconsistent Results Batch-to-Batch | - Variations in reagent quality. - Inconsistent reaction setup and conditions. - Moisture or oxygen contamination. | - Use reagents from the same batch or qualify new batches. - Standardize all experimental parameters, including temperature, stirring rate, and addition times. - Employ rigorous anhydrous and anaerobic techniques. |
| Polymer is Difficult to Purify | - Presence of catalyst residues. - Formation of insoluble byproducts. | - After polymerization, quench the reaction and wash the polymer solution with appropriate aqueous solutions (e.g., EDTA solution to remove metal catalyst). - Perform Soxhlet extraction to purify the polymer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the polymerization of this compound?
A1: The most significant side reaction is the formation of regio-irregular couplings, specifically head-to-head (HH) and tail-to-tail (TT) linkages in the polymer chain, instead of the desired head-to-tail (HT) arrangement[1]. These defects disrupt the planarity of the polymer backbone, leading to reduced conjugation and inferior electronic properties[1][2]. Other potential side reactions include premature termination of the polymer chains and catalyst-related side reactions[1].
Q2: How can I maximize the head-to-tail (HT) regioregularity of my poly(this compound)?
A2: The key to achieving high HT regioregularity (typically >95%) is the use of the Grignard Metathesis (GRIM) polymerization method[1][3]. This method utilizes a nickel catalyst with bulky phosphine ligands, such as Ni(dppp)Cl₂, which sterically favors the formation of HT couplings[1].
Q3: My GPC results show a broad polydispersity index (PDI). What could be the cause?
A3: A broad PDI can indicate a lack of control over the polymerization process. Potential causes include slow initiation of the polymerization, chain transfer reactions, or the presence of impurities that lead to multiple types of active species. Ensuring high purity of monomers and reagents, as well as maintaining consistent reaction conditions, can help to achieve a narrower PDI.
Q4: Can the reaction time significantly impact the properties of the resulting polymer?
A4: Studies on poly(3-hexylthiophene), a close analog, have shown that after an initial period, extending the polymerization time may not significantly alter the optoelectronic properties or regioregularity of the polymer[4]. However, reaction time can influence the molecular weight and yield, so it should be optimized for your specific experimental setup.
Q5: What is the expected ratio of regioisomers after the initial Grignard metathesis step?
A5: In the GRIM method, the treatment of 2,5-dibromo-3-alkylthiophenes with a Grignard reagent typically results in an approximate 85:15 mixture of the two possible bromomagnesiothiophene regioisomers[1][3]. The subsequent addition of the nickel catalyst preferentially polymerizes one of these isomers, leading to a highly regioregular polymer[1].
Quantitative Data Summary
The following table summarizes key quantitative data related to the GRIM polymerization of poly(3-alkylthiophenes), which is directly applicable to poly(this compound).
| Parameter | Typical Value | Significance | Reference |
| Regioisomeric Ratio (Grignard Metathesis) | ~85:15 | This initial ratio of isomers is crucial for the subsequent regioselective polymerization. | [1][3] |
| Head-to-Tail (HT) Coupling Content | > 95% (typically ~98%) | A high degree of HT coupling is essential for achieving desirable electronic and optical properties. | [1][4] |
| Catalyst Loading | 0.5 - 2 mol% | Optimal catalyst concentration is necessary for efficient polymerization without excessive side reactions or purification issues. | [2] |
Experimental Protocols
Protocol 1: Grignard Metathesis (GRIM) Polymerization of this compound
This protocol is adapted from the established method for synthesizing regioregular poly(3-alkylthiophenes)[1][3].
-
Monomer Preparation: Start with high-purity 2,5-dibromo-3-ethylthiophene. Ensure the monomer is dry and free of impurities.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Grignard Metathesis: Dissolve the 2,5-dibromo-3-ethylthiophene in anhydrous tetrahydrofuran (B95107) (THF). To this solution, add one equivalent of a Grignard reagent (e.g., methylmagnesium bromide) dropwise at room temperature. Stir the mixture for approximately 30-60 minutes to allow for the magnesium-halogen exchange to occur, forming the two regioisomers of the thienyl Grignard reagent.
-
Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (typically 1-2 mol%) to the reaction mixture. The solution should change color, indicating the start of the polymerization. Allow the reaction to proceed at room temperature or gentle reflux for a predetermined time (e.g., 2 hours).
-
Quenching and Precipitation: Quench the reaction by slowly adding a small amount of hydrochloric acid. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform (B151607) to remove oligomers and catalyst residues. The final polymer is recovered from the chloroform fraction.
Visualizations
Caption: Desired polymerization pathway and potential side reactions.
Caption: Troubleshooting flowchart for common polymerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
optimizing conductivity of poly(3-ethylthiophene) films
Poly(3-ethylthiophene) Films: Technical Support Center
Welcome to the technical support center for optimizing the electrical conductivity of poly(this compound) (P3ET) films. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the fabrication and characterization of conductive polymer films.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the conductivity of poly(this compound) films?
A1: The electrical conductivity of P3ET films is governed by a combination of factors at the molecular and macroscopic level. Key influences include:
-
Doping: The introduction of a dopant is crucial for generating charge carriers (polarons and bipolarons) along the polymer backbone.[1] The choice of dopant, its concentration, and the doping method (e.g., solution vs. vapor) are critical parameters.[2][3]
-
Polymer Structure: The regioregularity of the polymer chain significantly impacts conductivity. Head-to-tail (HT) couplings lead to a more planar backbone, which enhances conjugation and facilitates charge transport, whereas head-to-head (HH) couplings introduce steric hindrance that disrupts conjugation.[4][5]
-
Film Morphology and Crystallinity: The packing of polymer chains in the solid state is vital. Higher crystallinity and ordered microstructures, often induced by thermal or solvent annealing, improve inter-chain charge hopping and thus increase conductivity.[6][7]
-
Processing Solvents: The solvent used to dissolve the polymer for film deposition affects chain conformation and the resulting film morphology.[8][9] The solvent's boiling point and its interaction with the polymer can influence the degree of crystallinity.[8]
-
Post-Deposition Treatments: Processes like thermal annealing or solvent vapor annealing can be used to modify the film's morphology and enhance molecular ordering, leading to improved electrical properties.[10][11]
Q2: How is the conductivity of thin polymer films typically measured?
A2: The most common and widely accepted technique for measuring the sheet resistance of thin films is the four-point probe method .[12][13] This method involves applying a current through two outer probes and measuring the voltage across two inner probes.[12] This setup minimizes contact resistance, leading to more accurate measurements compared to a two-point probe system.[14] Other available techniques include impedance spectroscopy and the Van der Pauw method, which is useful for arbitrarily shaped samples.[12]
Q3: Why is doping necessary to make polythiophene conductive?
A3: In its neutral state, polythiophene is a semiconductor with a relatively low intrinsic charge carrier concentration. Doping is an oxidation process that removes electrons from the polymer backbone, creating positive charge carriers (polarons).[1] These charge carriers can then move along the conjugated polymer chain and hop between adjacent chains, resulting in electrical conductivity.[5] The process is essential for transforming the material from a semiconductor into a conductor.[1]
Q4: What is the difference between solution doping and vapor doping?
A4: Both are methods to introduce dopants into the polymer film, but they differ in their process and effectiveness.
-
Solution Doping: The dopant is mixed with the polymer solution before film deposition.
-
Vapor Doping: The already-cast polymer film is exposed to the vapor of a volatile dopant acid.[2] Vapor doping can be more effective as it has been shown to increase carrier concentrations without significantly degrading charge carrier mobility, leading to higher overall conductivity compared to solution-doped counterparts.[2]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the preparation and optimization of P3ET films.
Q: My measured film conductivity is significantly lower than expected. What are the common causes?
A: Low conductivity can stem from several issues in the material, processing, or measurement stages.
| Potential Cause | Explanation & Solution | Citation |
| Insufficient Doping | The concentration of the dopant may be too low, or the doping process may be inefficient. | [3] |
| Solution: Increase the dopant concentration incrementally. Consider switching to a more effective dopant or a different doping method, such as acid vapor doping, which can achieve higher doping levels. | [2] | |
| Poor Film Morphology | The polymer chains are likely in a disordered, amorphous state, which hinders charge transport between chains. This can be caused by using a poor solvent or rapid drying during film formation. | [4][8] |
| Solution: Optimize the choice of solvent; solvents with higher boiling points can allow more time for polymer chains to self-organize during spin coating. Implement a post-deposition annealing step (thermal or solvent vapor) to improve crystallinity. | [8][11] | |
| Low Polymer Regioregularity | If the P3ET has a high degree of structural defects (e.g., head-to-head couplings), it will lead to a twisted backbone, poor planarity, and disrupted π-π stacking, severely limiting conductivity. | [4][5] |
| Solution: Use a high-purity, regioregular P3ET source material (ideally >95% head-to-tail couplings). | [5] | |
| Inaccurate Measurement | Improper sample preparation or use of an inappropriate measurement technique can lead to erroneous readings. | [12] |
| Solution: Ensure the film has a uniform thickness and smooth surface. Use a four-point probe method for measurement and make sure the probes make good, non-destructive contact with the film. | [12][14] | |
| Presence of Impurities | Remnant solvents, moisture, or oxygen can act as charge traps or dedoping agents, reducing conductivity. | [7] |
| Solution: Ensure proper drying of the film before measurement, potentially under vacuum. Annealing can also help remove volatile impurities. | [7][15] |
Q: The conductivity of my films is not reproducible between batches. What could be the reason?
A: Lack of reproducibility is often tied to subtle variations in experimental conditions.
| Potential Cause | Explanation & Solution | Citation |
| Inconsistent Film Thickness | Conductivity is calculated from sheet resistance and film thickness. Variations in thickness will lead to inconsistent conductivity values. | [13] |
| Solution: Precisely control spin coating parameters (speed, time, acceleration) and solution concentration to ensure consistent film thickness. | [16] | |
| Ambient Condition Fluctuations | Humidity and temperature can affect both the film formation process and the doping efficiency, especially for certain dopants. | [17] |
| Solution: Conduct film preparation and doping in a controlled environment, such as a glovebox with controlled humidity and temperature. | ||
| Dopant/Solution Degradation | The polymer or dopant solutions may degrade over time, affecting their properties. | |
| Solution: Use freshly prepared solutions for each batch. Store polymers and dopants in a dark, inert atmosphere as recommended by the supplier. |
Section 3: Key Experimental Protocols
Protocol 1: Spin Coating for P3ET Film Deposition
This protocol outlines a general procedure for creating thin P3ET films.
-
Substrate Preparation:
-
Clean substrates (e.g., glass, silicon wafer) thoroughly by sonicating sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrate surface with a plasma cleaner or a self-assembled monolayer (e.g., OTS) to modify surface energy for better film quality.
-
-
Solution Preparation:
-
Dissolve regioregular P3ET in a suitable solvent (e.g., chloroform, chlorobenzene, or trichlorobenzene) to a desired concentration (e.g., 5-10 mg/mL).[18]
-
Gently heat and stir the solution in a sealed vial overnight to ensure complete dissolution.
-
Before use, filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size) to remove any particulate matter.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and secure it with a vacuum.
-
Dispense a controlled amount of the P3ET solution onto the center of the substrate.
-
Spin the substrate at a typical speed of 1000-4000 RPM for 30-60 seconds. The final film thickness is inversely proportional to the square root of the spin speed.[16]
-
-
Drying:
-
Transfer the coated substrate to a hotplate for a soft bake (e.g., 80°C for 5-10 minutes) to remove residual solvent.
-
Protocol 2: Post-Deposition Thermal Annealing
Thermal annealing is performed to enhance the crystallinity and molecular order of the deposited film.[6]
-
Place the substrate with the as-cast P3ET film into a vacuum oven or a glovebox with a hotplate. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation.
-
Heat the sample to the desired annealing temperature. For polythiophenes like P3HT, temperatures are often in the range of 150-170°C.[6][10]
-
Maintain the temperature for a specific duration, typically 10-30 minutes.[10]
-
Allow the film to cool down slowly to room temperature before removing it from the controlled environment. Rapid cooling can introduce stress and defects.
Protocol 3: Four-Point Probe Conductivity Measurement
This protocol describes the measurement of film conductivity.
-
Setup: Use a four-point probe measurement system, which consists of a source meter to supply current and a voltmeter to measure voltage. The probe head has four equally spaced, collinear tungsten carbide tips.
-
Sample Placement: Place the P3ET film on a flat, insulating stage.
-
Measurement:
-
Gently lower the probe head onto the film surface, ensuring all four probes make contact.
-
Apply a constant DC current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
-
Calculation:
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). Note that geometric correction factors may be needed for finite-sized samples.[13]
-
Measure the film thickness (t) using a profilometer or ellipsometer.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).[13]
-
-
Data Integrity: Repeat the measurement at several different locations on the film to check for uniformity and calculate an average conductivity.
Section 4: Quantitative Data Summary
The following tables summarize conductivity data for polythiophenes subjected to various optimization techniques. Note: Much of the available literature focuses on P3HT and other derivatives; these values serve as a strong reference for experiments with P3ET.
Table 1: Effect of Doping on Polythiophene Conductivity
| Polymer | Dopant | Doping Method | Conductivity (S/cm) | Fold Increase (Approx.) | Citation |
| P3HT | Fluoroalkyl Trichlorosilane | Bulk Doping | 50 ± 20 | > 1,000,000x | [19] |
| Polar Polythiophene | Trifluoromethanesulfonic acid (TfOH) | Vapor Doping | up to 1173.9 | - | [2] |
| P(g42T-T) | F4TCNQ | Co-processed | 43 | > 100x vs. doped P3HT | [20] |
| P(g42T-T) | Mo(tfd-COCF3)3 | Solution Doping | 19.6 ± 0.6 | - | [1] |
| Poly(3-methylthiophene) | Ferric Chloride | Oxidative Polymerization | > 0.1 (up to 0.8M dopant) | - | [3] |
Table 2: Influence of Post-Treatment on Polythiophene Properties
| Polymer | Treatment | Parameter Changed | Result | Citation | | :--- | :--- | :--- | :--- |[10] | | rr-P3HT | Thermal Annealing (150°C, 10 min) | Field-Effect Mobility | Approaches 0.3 cm²/Vs |[10] | | PEDOT:PSS | Annealing | Electrical Conductivity | 1.55 → 1.70 (Ω·cm)⁻¹ |[14] | | P3HT | Chloroform Vapor Annealing (20 min) | Charge Carrier Mobility | Increased by 4.4-fold (to ~0.102 cm²/Vs) |[11] | | PEDOT:PSS | Methanol Treatment | Electrical Conductivity | 0.3 → 1362 S/cm |[17] | | PEDOT:PSS | Acid Treatment (various) | Electrical Conductivity | 0.2 → >200 S/cm |[21] |
Section 5: Visualizations
Diagram 1: Experimental Workflow for Optimizing P3ET Conductivity
Caption: A typical workflow for fabricating and optimizing conductive P3ET films.
Diagram 2: Key Factors Influencing P3ET Film Conductivity
Caption: Interrelated factors that determine the final conductivity of P3ET films.
References
- 1. Double Doping of a Low-Ionization-Energy Polythiophene with a Molybdenum Dithiolene Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid vapor doping of polar polythiophenes for high electrical conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Effect of synthesis temperature and doping level on conductivity and structure of poly(3-methyl thiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. Polythiophene - Wikipedia [en.wikipedia.org]
- 6. Effect of annealing on the electronic structure of poly(3-hexylthiophene) thin film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. docnum.umons.ac.be [docnum.umons.ac.be]
- 11. mdpi.com [mdpi.com]
- 12. How to Measure the Conductivity of Polymers in Electronics [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. heeneygroup.com [heeneygroup.com]
- 20. Distance–resilient conductivity in p-doped polythiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Significant conductivity enhancement of conductive poly(3,4-ethylenedioxythiophene): poly(styrenesulfonate) films through a treatment with organic carboxylic acids and inorganic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Grignard Metathesis of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during the Grignard Metathesis (GRIM) of substituted thiophenes. The information is presented in a direct question-and-answer format to help you quickly identify and resolve experimental issues.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific problems you may encounter, from the initial Grignard reagent formation to the final polymer product characteristics.
Section 1: Grignard Reagent and Reaction Initiation
Q1: My Grignard reagent formation from a substituted bromothiophene is sluggish or fails to initiate. What could be the problem?
A1: The formation of thiophene (B33073) Grignard reagents is highly sensitive to the reaction environment and the quality of the reagents. Several factors can inhibit initiation.[1]
Troubleshooting Steps:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and activated. Activation can be achieved by gently heating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding the thiophene derivative.[1]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously oven- or flame-dried and cooled under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents and reagents must be anhydrous.[1]
-
Initiation: To start the reaction, add a small portion of the bromothiophene solution to the activated magnesium and gently warm the mixture.[1] Once an exotherm is observed, the remaining solution should be added at a rate that maintains a gentle reflux.[1]
-
Solvent Choice: While tetrahydrofuran (B95107) (THF) is commonly used and offers good stabilization for the Grignard reagent, diethyl ether can sometimes be a better alternative depending on the specific substrate.[1][2]
Q2: The polymerization reaction is not starting, or the final polymer yield is very low. What are the likely causes?
A2: A failure to initiate polymerization often points to issues with the catalyst, the monomer, or the preceding Grignard metathesis step.[3]
Troubleshooting Steps:
-
Catalyst Activity: Nickel catalysts like Ni(dppp)Cl₂ can degrade upon exposure to air or moisture. Use a fresh batch of catalyst and store it properly under inert conditions.[3]
-
Monomer Suitability: Certain dihalogenated thiophenes may not be suitable for GRIM polymerization. For example, using 2,5-diiodo-3-dodecylthiophene with methylmagnesium iodide can lead to a "capping" reaction, where the methyl iodide byproduct reacts with the thienyl Grignard, preventing polymerization.[4]
-
Grignard Reagent Choice: Highly sterically hindered Grignard reagents (e.g., t-butylmagnesium chloride) may not undergo the metathesis reaction efficiently or can lead to side reactions.[4][5] While effective for metathesis, they may not always lead to successful polymerization.[4]
-
Incomplete Metathesis: The magnesium-halogen exchange is a critical first step. Ensure this reaction goes to completion by allowing sufficient reaction time (e.g., refluxing for 1-2 hours) before adding the catalyst.[3][6]
Section 2: Polymer Quality and Side Reactions
Q3: My final polymer has a low molecular weight (Mₙ) and a high polydispersity index (PDI). How can this be improved?
A3: Low molecular weight and broad polydispersity are typically caused by issues with stoichiometry, reagent purity, or reaction conditions, which interfere with the "living" nature of the polymerization.[3][7]
Troubleshooting Steps:
-
Monomer-to-Initiator Ratio: The molecular weight of the polymer is a function of the molar ratio of the monomer to the nickel initiator.[3][7] To achieve a higher molecular weight, this ratio should be increased (i.e., use less catalyst).[3]
-
Monomer Purity: Impurities in the monomer can act as chain terminators. The monomer should be purified to >99% purity, for example, by distillation.[3]
-
Grignard Reagent Quality: Use a fresh, accurately titrated Grignard reagent. Old or improperly stored reagents can contain byproducts that disrupt the polymerization.[3]
-
Strictly Inert Conditions: The polymerization is highly sensitive to moisture and oxygen. Ensure the solvent is anhydrous and the reaction is maintained under a dry, inert atmosphere.[3]
Q4: I am observing poor regioregularity (i.e., a high percentage of head-to-head couplings) in my poly(3-alkylthiophene). How can I increase the head-to-tail (HT) content?
A4: The GRIM method is known for producing highly regioregular polymers.[3] Deviations usually stem from the initial metathesis step, but catalyst choice is key to ensuring high HT content.
Underlying Chemistry: The initial Grignard metathesis of a 2,5-dihalo-3-alkylthiophene produces two main regioisomers: 2-halo-3-alkyl-5-magnesiohalide-thiophene and 2-magnesiohalide-3-alkyl-5-halothiophene, typically in a ratio of about 85:15.[3][4][7][8] The high regioregularity of the final polymer is because the nickel catalyst selectively polymerizes the 2-halo-3-alkyl-5-magnesiohalide isomer, leaving the more sterically hindered isomer largely unconsumed.[3][7][8]
Troubleshooting Steps:
-
Verify Catalyst: Ensure you are using a suitable nickel catalyst. Ni(dppp)Cl₂ is the most common choice for achieving high regioregularity.[3]
-
Reaction Temperature: While GRIM can be performed at room temperature, controlling the temperature may improve selectivity. Running the reaction at a lower, controlled temperature (e.g., 0-2 °C) can sometimes enhance regioregularity.[3][7]
Q5: I am observing a significant amount of a homocoupled (Wurtz) byproduct. How can I minimize this?
A5: Homocoupling is a common side reaction in Grignard-based cross-coupling, arising from the dimerization of the Grignard reagent or its reaction with the unreacted starting halide.[1]
Troubleshooting Steps:
-
Slow Addition of Grignard Reagent: Add the Grignard reagent dropwise. This maintains a low concentration, minimizing self-coupling.[1]
-
Lower Reaction Temperature: Reducing the reaction temperature can often decrease the rate of homocoupling more significantly than the desired cross-coupling.[1]
-
Catalyst and Ligand Choice: For nickel-catalyzed reactions, ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can improve selectivity for cross-coupling over homocoupling.[1]
-
High Purity Reagents: Use fresh, high-purity magnesium turnings, as impurities can promote side reactions.[1]
Data Presentation
Table 1: Typical Reaction Parameters for GRIM Polymerization of Substituted Thiophenes
| Parameter | Typical Value/Condition | Purpose/Comment | Source(s) |
| Monomer | 2,5-dibromo-3-alkylthiophene | Common starting material for regioregular polymers. | [4][8] |
| Grignard Reagent | t-BuMgCl, MeMgBr, i-PrMgCl | 1.0 equivalent is used for the metathesis reaction. | [3][9][10] |
| Catalyst | Ni(dppp)Cl₂ | Typically 1-2 mol% relative to the monomer. | [3][9] |
| Solvent | Anhydrous THF | Common solvent providing good reagent stability. | [1][9] |
| Metathesis Temp. | Room Temperature to Reflux | Refluxing for 1-2 hours ensures complete exchange. | [3][4] |
| Polymerization Temp. | 0 °C to Room Temperature | Lower temperatures can improve selectivity. | [3][7][9] |
| Polymerization Time | 2-4 hours | Can be adjusted to control molecular weight. | [9] |
| Quenching Agent | 5 M HCl / Methanol (B129727) | Terminates the reaction and precipitates the polymer. | [9] |
Table 2: Troubleshooting Guide Summary
| Symptom | Possible Cause(s) | Recommended Solution(s) | Source(s) |
| Failed/Slow Grignard Formation | Inactive Mg; Presence of moisture | Activate Mg with iodine; Rigorously dry all glassware and solvents. | [1] |
| Low/No Polymer Yield | Inactive catalyst; Incomplete metathesis | Use fresh catalyst; Increase metathesis reaction time/temperature. | [3] |
| Low Mₙ / High PDI | Incorrect monomer:initiator ratio; Impure monomer | Increase the ratio for higher Mₙ; Purify monomer to >99%. | [3][7] |
| Poor Regioregularity (Low HT%) | Incorrect catalyst; High temperature | Use Ni(dppp)Cl₂; Run polymerization at a controlled, lower temperature. | [3][7] |
| Homocoupling Byproducts | High Grignard concentration | Add Grignard reagent slowly and dropwise to the reaction mixture. | [1] |
Experimental Protocols
Protocol: Synthesis of Regioregular Poly(3-(2-ethylhexyl)thiophene) (P3EHT) via GRIM Polymerization
This protocol is adapted from established procedures and should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.[9]
Materials:
-
2-Bromo-5-(2-ethylhexyl)thiophene (monomer)
-
tert-Butylmagnesium chloride (t-BuMgCl) (e.g., 1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol, Hexanes, Chloroform (B151607)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Grignard Metathesis (Monomer Activation): a. In a flame-dried Schlenk flask, dissolve 2-Bromo-5-(2-ethylhexyl)thiophene (1.0 eq) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of t-BuMgCl (1.0 eq) dropwise via syringe while stirring. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to form the active Grignard monomer.[9]
-
Polymerization: a. In a separate Schlenk flask, prepare a suspension of Ni(dppp)Cl₂ (1-2 mol% relative to the monomer) in a small amount of anhydrous THF. b. Add the catalyst suspension in one portion to the Grignard monomer solution. A color change should be observed, indicating the initiation of polymerization. c. Allow the reaction to proceed at room temperature for 2-4 hours. The reaction time can be adjusted to target a specific molecular weight.[9]
-
Quenching and Precipitation: a. After the desired time, quench the reaction by slowly adding a few milliliters of 5 M HCl. b. Pour the reaction mixture into a beaker containing methanol to precipitate the polymer. c. Stir for 30 minutes to ensure complete precipitation and then collect the crude polymer by filtration.[9]
-
Purification (Soxhlet Extraction): a. Transfer the crude polymer to a Soxhlet extraction thimble. b. Perform sequential extractions: first with methanol (to remove salts/catalyst), then with hexanes (to remove oligomers), and finally with chloroform. c. The desired high-molecular-weight polymer is extracted into the chloroform fraction. Collect this fraction and remove the solvent to yield the purified polymer.[9]
Visualizations
Caption: A step-by-step workflow for a typical GRIM polymerization experiment.
Caption: A decision tree to diagnose and solve issues related to low polymer yield.
Caption: The origin of high regioregularity in GRIM polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.cmu.edu [chem.cmu.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.cmu.edu [chem.cmu.edu]
controlling molecular weight in 3-ethylthiophene polymerization
Welcome to the technical support center for the controlled polymerization of 3-ethylthiophene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues related to controlling the molecular weight of poly(this compound).
Q1: My polymer has a much higher or lower molecular weight than predicted by the monomer-to-initiator ratio. What could be the cause?
A1: Discrepancies between the theoretical and observed molecular weight in Grignard Metathesis (GRIM) polymerization of 3-alkylthiophenes often arise from issues with the quasi-living nature of the reaction.[1][2] Several factors can contribute to this:
-
Initiator Inefficiency: The actual amount of active initiator may be lower than calculated due to degradation from exposure to air or moisture. It is crucial to handle initiators like Ni(dppp)Cl₂ in an inert atmosphere (e.g., a glovebox).
-
Impurities in Monomer or Solvent: Water, oxygen, or other reactive impurities in the monomer or solvent can terminate growing polymer chains, leading to lower molecular weights and broader polydispersity. Ensure all reagents and solvents are rigorously purified and dried.
-
Side Reactions: At higher temperatures, side reactions such as chain transfer or termination can become more prevalent, disrupting the living character of the polymerization and affecting the final molecular weight.[3]
-
Inaccurate Reagent Stoichiometry: Precise measurement of the monomer, Grignard reagent, and initiator is critical. Small errors in these amounts can lead to significant deviations in the final molecular weight.
Q2: The polydispersity index (PDI) of my synthesized poly(this compound) is high (e.g., > 1.5). How can I achieve a narrower molecular weight distribution?
A2: A high PDI suggests a loss of control over the polymerization, moving away from a living chain-growth mechanism.[1][2] To achieve a lower PDI:
-
Ensure a "Living" Polymerization: The GRIM method, when performed correctly, exhibits characteristics of a living polymerization, which allows for the synthesis of polymers with narrow molecular weight distributions (PDIs typically between 1.2 and 1.5).[1][2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of termination and side reactions, leading to a more controlled polymerization and a narrower PDI.
-
Rapid Initiation: The rate of initiation should be faster than or comparable to the rate of propagation. Ensure the initiator is fully dissolved and well-mixed at the start of the reaction.
-
Monomer Purity: Impurities in the monomer can lead to premature termination of some chains, broadening the molecular weight distribution. Monomer purification is a critical step.
Q3: How does the monomer concentration affect the molecular weight of the final polymer?
A3: In a controlled, living polymerization, the number-average molecular weight (Mn) is primarily determined by the molar ratio of the monomer to the initiator.[1][2] However, monomer concentration can have indirect effects:
-
Reaction Kinetics: Higher monomer concentrations can lead to a faster rate of polymerization. This can be advantageous in achieving high molecular weights in a reasonable timeframe.
-
Viscosity: As the polymerization progresses, the viscosity of the solution increases. At very high monomer concentrations, the increased viscosity can hinder monomer diffusion to the active chain ends, potentially affecting the rate of polymerization and the final molecular weight distribution.
Q4: Can I synthesize block copolymers using this methodology?
A4: Yes, the quasi-living nature of the GRIM polymerization allows for the synthesis of block copolymers.[1][4] This is achieved through the sequential addition of different 3-alkylthiophene monomers to the living polymer chains.[1]
Quantitative Data Summary
The following tables summarize typical results for the polymerization of 3-alkylthiophenes using chain-growth methods. Note that while the data is primarily for poly(3-hexylthiophene) (P3HT), similar trends are expected for poly(this compound).
| Monomer/Initiator Ratio ([M]₀/[I]₀) | Target Mn (kDa) | Obtained Mn (kDa) | PDI (Mw/Mn) | Reference |
| 71 | 11.9 | 15.0 | 1.25 | [5][6] |
| 100 | 16.8 | 20.0 | 1.28 | [5][6] |
| 200 | 33.6 | 39.0 | 1.35 | [5][6] |
| 340 | 57.1 | 72.0 | 1.40 | [5][6] |
Table 1: Molecular Weight Control in Poly(3-alkylthiophene) Synthesis. This table illustrates the relationship between the initial monomer-to-initiator ratio and the resulting number-average molecular weight (Mn) and polydispersity index (PDI). Data is adapted from studies on P3HT.
| Parameter | Effect on Mn | Effect on PDI | Notes |
| Increasing [M]₀/[I]₀ Ratio | Increases | May slightly increase | The primary method for controlling molecular weight. |
| Higher Temperature | Can decrease | Can increase | May lead to more side reactions and loss of living character. |
| Monomer Impurities | Decreases | Increases | Impurities can act as terminating agents. |
| Initiator Purity | Can decrease | Can increase | Inactive initiator leads to higher than expected Mn for the active chains, but overall control is lost. |
Table 2: Influence of Reaction Parameters on Polymerization Outcome. This table provides a qualitative summary of how different experimental parameters can affect the number-average molecular weight (Mn) and polydispersity index (PDI).
Experimental Protocols
Key Experiment: Grignard Metathesis (GRIM) Polymerization of this compound
This protocol is a generalized procedure based on methods for synthesizing regioregular poly(3-alkylthiophene)s.[1][7][8]
Materials:
-
2,5-Dibromo-3-ethylthiophene (B1610811) (monomer)
-
tert-Butylmagnesium chloride solution (1 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (initiator)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-ethylthiophene (1 equivalent) in anhydrous THF.
-
Grignard Exchange: Cool the solution to 0°C and slowly add tert-butylmagnesium chloride (1 equivalent) dropwise. After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours to ensure complete Grignard exchange.
-
Initiation: In a separate flask, dissolve the Ni(dppp)Cl₂ initiator in a small amount of anhydrous THF. The amount of initiator should be calculated based on the desired monomer-to-initiator ratio to target a specific molecular weight.
-
Polymerization: Add the initiator solution to the monomer solution. The reaction mixture will typically change color, indicating the start of polymerization. Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours).
-
Quenching: Terminate the polymerization by slowly adding a solution of HCl in methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid polymer and wash it with methanol to remove any remaining monomer and catalyst residues. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform (B151607) to fractionate the polymer by molecular weight and remove impurities.
-
Drying: Dry the purified polymer under vacuum.
Visualizations
Caption: Grignard Metathesis (GRIM) Polymerization Workflow.
Caption: Troubleshooting Logic for Molecular Weight Control.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Technical Support Center: Poly(3-ethylthiophene) (P3ETh) Film Synthesis and Defect Prevention
Welcome to the technical support center for poly(3-ethylthiophene) (P3ETh) films. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing defects during the synthesis and deposition of P3ETh films.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on how to resolve common problems encountered during P3ETh film fabrication.
FAQs: General Issues
Q1: What are the most common types of defects in P3ETh films and what are their primary causes?
A1: The most common defects in P3ETh films include pinholes, surface roughness, cracks, and poor adhesion. Pinholes are often caused by dust or debris on the substrate, or by gas evolution during electropolymerization.[1] Surface roughness can result from uncontrolled polymer aggregation, inappropriate solvent evaporation rates, or non-optimal electropolymerization parameters. Cracks and poor adhesion are typically due to internal stresses in the film, which can be exacerbated by a mismatch in thermal expansion coefficients between the film and the substrate, or by improper substrate cleaning.
Q2: My P3ETh film has very low conductivity. What are the likely causes?
A2: Low conductivity in P3ETh films can stem from several factors:
-
Low Molecular Weight: Incomplete polymerization can result in short polymer chains, which limits charge transport.
-
Poor Interchain Packing: The arrangement of polymer chains is crucial for conductivity. Poor packing, often influenced by the choice of solvent and post-deposition treatment, can hinder charge hopping between chains.
-
Doping Issues: Insufficient or ineffective doping will result in a low density of charge carriers.
-
Contamination: Impurities can act as traps for charge carriers, reducing overall conductivity.
Q3: The P3ETh film is brittle and flakes off the substrate. How can I improve its mechanical integrity and adhesion?
A3: Film brittleness and poor adhesion are often linked. To address this:
-
Substrate Preparation: Ensure the substrate is scrupulously clean. A final treatment with UV-Ozone can improve surface wettability and promote better adhesion.
-
Optimize Film Thickness: Very thick films can have high internal stress. Try reducing the film thickness by adjusting the polymer concentration or spin coating speed.
-
Thermal Annealing: A carefully controlled annealing step can relieve internal stress and improve the film's mechanical properties.
-
Choice of Solvent: The solvent can influence the polymer chain conformation and the resulting film morphology. A solvent that promotes a more ordered, less stressed film structure can improve mechanical stability.
Troubleshooting: Electropolymerization
Q1: During electropolymerization of this compound, the film growth is uneven. What could be the cause?
A1: Uneven film growth is often related to the electrochemical setup and conditions:
-
Non-uniform Potential Distribution: Ensure your working electrode has a uniform potential distribution. The placement of the counter and reference electrodes is critical.
-
Contaminated Electrode Surface: Any contamination on the working electrode can inhibit or alter the polymerization rate in that area.
-
Monomer Concentration Gradient: In unstirred solutions, a depletion of the monomer near the electrode surface can lead to non-uniform growth. Gentle stirring can mitigate this.
-
Gas Bubbles: Gas evolution at the electrode surface can block areas and lead to pinholes or areas with no film. Degassing the electrolyte solution prior to polymerization can help.
Q2: The electrodeposited P3ETh film has poor electroactivity. How can I improve it?
A2: Poor electroactivity can be due to:
-
Overoxidation: Applying too high of a potential during polymerization can lead to degradation of the polymer, reducing its electroactivity.
-
Incorrect Supporting Electrolyte: The size and nature of the electrolyte anion can affect the film's morphology and ion transport within the film. Experiment with different electrolytes to find the optimal one for your system.
-
Thick Film: Very thick films can have slow ion diffusion, leading to poor electroactivity. Try reducing the polymerization time or current density.
Troubleshooting: Spin Coating
Q1: My spin-coated P3ETh film has a "comet" or "streaky" appearance. What is the cause and how do I fix it?
A1: This is a common spin coating defect.
-
Particulate Contamination: The "comet tail" is often caused by a particle on the substrate or in the solution that disrupts the uniform flow of the liquid. Ensure your substrate is clean and filter your polymer solution through a syringe filter (e.g., 0.2 µm PTFE) immediately before deposition.[2]
-
Incomplete Dissolution: If the polymer is not fully dissolved, small aggregates can cause similar defects. Ensure the polymer is completely dissolved before spin coating.
Q2: The center of my spin-coated film is thicker than the edges. How can I improve uniformity?
A2: This "bowl" effect can be addressed by:
-
Optimizing the Dispense: Dispense the solution in the center of the substrate. The amount of solution should be enough to cover the substrate during the initial spreading phase.
-
Adjusting Spin Speed and Acceleration: A lower initial spin speed can allow the solution to spread more evenly before the high-speed spinning thins it out. A slower acceleration to the final spin speed can also help.
Data Presentation: Quantitative Parameters
The following tables provide a summary of key experimental parameters and their influence on the properties of polythiophene films. These values, primarily based on studies of closely related poly(3-alkylthiophene)s, can serve as a starting point for the optimization of P3ETh film fabrication.
Table 1: Electropolymerization Parameters for Polythiophene Films
| Parameter | Typical Range | Influence on Film Properties |
| Monomer Concentration | 0.01 - 0.5 M | Affects polymerization rate and film thickness. Higher concentrations can lead to rougher films. |
| Supporting Electrolyte | 0.1 M (e.g., LiClO4, TBAPF6) | Anion size and type influence film morphology, conductivity, and electroactivity.[3] |
| Solvent | Acetonitrile (B52724), Propylene Carbonate | Solvent choice affects monomer solubility and the morphology of the resulting film. |
| Applied Potential | 1.0 - 1.6 V vs. Ag/AgCl | Higher potentials increase the polymerization rate but can lead to overoxidation and reduced film quality. |
| Current Density | 0.1 - 10 mA/cm² | Controls the rate of polymer deposition. High current densities can result in rough, less adherent films. |
Table 2: Spin Coating Parameters for Polythiophene Films
| Parameter | Recommended Starting Range | Influence on Film Properties |
| Solvent | Chloroform (B151607), Chlorobenzene, Toluene | Higher boiling point solvents allow for longer drying times, which can lead to more ordered films.[2] |
| Polymer Concentration | 5 - 20 mg/mL | Higher concentrations generally result in thicker films.[2] |
| Spin Speed | 1000 - 4000 rpm | Higher spin speeds lead to thinner films.[2] |
| Spin Time | 30 - 60 seconds | Longer spin times can result in thinner and more uniform films, up to a point where the film is dry.[2] |
| Annealing Temperature | 100 - 150 °C | Annealing can improve crystallinity and charge carrier mobility. |
| Annealing Time | 10 - 30 minutes | Sufficient time is needed for polymer chain rearrangement.[2] |
Experimental Protocols
Protocol 1: Electropolymerization of this compound (Potentiodynamic Method)
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate, TBAP) in anhydrous acetonitrile.
-
Monomer Solution: Add this compound monomer to the electrolyte solution to a final concentration of 0.1 M.
-
Electrochemical Cell Setup: Use a three-electrode setup with the substrate as the working electrode, a platinum wire or mesh as the counter electrode, and an Ag/AgCl or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential from 0 V to a vertex potential of approximately +1.6 V vs. Ag/AgCl at a scan rate of 50 mV/s for a desired number of cycles. The P3ETh film will deposit on the working electrode.
-
Post-Polymerization Cleaning: After polymerization, rinse the film-coated substrate with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film under a stream of inert gas or in a vacuum oven at a low temperature (e.g., 60 °C).
Protocol 2: Chemical Oxidative Polymerization of this compound
-
Monomer Solution: Dissolve this compound in a dry, inert solvent such as chloroform or nitrobenzene.
-
Oxidant Solution: In a separate flask, dissolve an oxidizing agent, typically anhydrous iron(III) chloride (FeCl₃), in the same solvent. A molar ratio of FeCl₃ to monomer of 4:1 is a common starting point.[4]
-
Polymerization: Slowly add the oxidant solution to the stirred monomer solution under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for several hours (e.g., 4-24 hours).[4]
-
Precipitation and Washing: After the reaction is complete, precipitate the polymer by adding a non-solvent like methanol (B129727).
-
Purification: Filter the precipitated polymer and wash it extensively with methanol to remove the oxidant and any unreacted monomer. Further purification can be done by Soxhlet extraction.
-
Drying: Dry the purified P3ETh powder in a vacuum oven.
Protocol 3: Spin Coating of P3ETh Films
-
Solution Preparation: Dissolve the synthesized P3ETh powder in a suitable solvent (e.g., chloroform, chlorobenzene) to the desired concentration (e.g., 10 mg/mL). Gently heat and stir the solution overnight to ensure complete dissolution.[2]
-
Substrate Cleaning: Thoroughly clean the substrate by sequential sonication in deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrate with a stream of nitrogen. An optional UV-Ozone treatment for 10-15 minutes can improve surface wettability.[2]
-
Filtration: Immediately before use, filter the P3ETh solution through a 0.2 µm PTFE syringe filter to remove any particulates.[2]
-
Deposition: Place the substrate on the spin coater chuck and apply vacuum. Dispense the filtered P3ETh solution onto the center of the substrate.
-
Spinning: Start the spin coater. A typical two-step program might involve a low speed (e.g., 500 rpm) for a few seconds to spread the solution, followed by a high speed (e.g., 2000 rpm) for 30-60 seconds to thin the film.
-
Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a glovebox). Anneal the film at a temperature between 100-150 °C for 10-30 minutes to improve ordering and remove residual solvent.[2]
Visualizations
Caption: Troubleshooting workflow for common defects in P3ETh films.
Caption: Diagnostic workflow for low conductivity in P3ETh films.
References
Technical Support Center: Synthesis of Regioregular Poly(3-ethylthiophene)
Welcome to the technical support center for the synthesis of regioregular poly(3-ethylthiophene) (P3ET). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing highly regioregular poly(this compound)?
A1: The Grignard Metathesis (GRIM) polymerization is widely regarded as one of the most straightforward, cost-effective, and reliable methods for producing highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophene)s, including P3ET.[1][2][3] This method involves the reaction of 2,5-dibromo-3-ethylthiophene (B1610811) with a Grignard reagent, followed by polymerization using a nickel catalyst.[2] It offers excellent control over regioregularity, often achieving >95% HT couplings.[3]
Q2: Why is regioregularity so important for poly(this compound)?
A2: Regioregularity is crucial because it dictates the polymer's physical and electronic properties. In a regioregular polymer with high head-to-tail (HT) content, the polymer chains can adopt a more planar conformation.[2] This planarity facilitates self-assembly and efficient π-stacking in the solid state, leading to highly ordered structures.[1] These ordered domains result in superior electronic properties, such as higher charge carrier mobility and conductivity, which are essential for applications in organic electronics.[4] In contrast, regioirregular polymers have twisted backbones due to steric hindrance from head-to-head (HH) couplings, which disrupts conjugation and leads to inferior performance.[2]
Q3: Which catalyst is best for achieving high regioregularity in P3ET synthesis?
A3: The choice of catalyst is critical for controlling regioregularity.[1] For the GRIM method, Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]nickel(II) chloride) is the most effective and commonly used catalyst for achieving a high degree of HT coupling (>98%).[1][3] Catalysts with sterically demanding ligands, like dppp, and small metal centers like Nickel (Ni) are known to afford high regioselectivity.[1] In contrast, using palladium-based catalysts like Pd(PPh₃)₄ often results in completely regiorandom polymers.[5]
Q4: Can I control the molecular weight of the P3ET during GRIM polymerization?
A4: Yes, the GRIM polymerization using Ni(dppp)Cl₂ exhibits characteristics of a chain-growth mechanism. This means the molecular weight (Mn) of the resulting polymer can be controlled by adjusting the molar ratio of the monomer to the nickel catalyst (initiator).[6][7] A higher monomer-to-initiator ratio will generally lead to a higher molecular weight polymer, while a lower ratio will produce lower molecular weight chains.[6]
Q5: What causes catalyst deactivation and can the catalyst be regenerated?
A5: Catalyst deactivation in polythiophene synthesis can occur due to several reasons. The most common cause is poisoning from impurities (e.g., water, oxygen) in the reactants or solvent, which can render Lewis acid catalysts inactive.[8] Another primary mechanism is "coking," where carbonaceous deposits form on the catalyst's active sites, blocking reactants.[9] For solid acid catalysts, regeneration is often possible through calcination, a process that involves heating the catalyst in the presence of air to burn off the coke deposits.[9] However, for homogeneous catalysts like Ni(dppp)Cl₂, regeneration is not typically performed; it is crucial to use a fresh, active batch and maintain an inert reaction atmosphere.[6]
Troubleshooting Guides
Problem 1: Poor Regioregularity / High Head-to-Head (HH) Coupling
You are observing a low percentage of Head-to-Tail (HT) couplings in your final polymer, confirmed by ¹H NMR spectroscopy.
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Catalyst Choice | Verify that you are using Ni(dppp)Cl₂ . | Catalysts like Pd(dppe)Cl₂ or Pd(PPh₃)₄ are known to produce polymers with lower regioregularity (70% HT) or completely regiorandom polymers, respectively.[5] Ni(dppp)Cl₂ selectively polymerizes the desired regioisomer formed during the Grignard metathesis.[6] |
| Suboptimal Reaction Temperature | Run the polymerization at a controlled room temperature or slightly lower (e.g., 0-5 °C). | While GRIM can be performed at room temperature, lower temperatures can sometimes enhance the kinetic selectivity of the catalyst, favoring the formation of HT couplings.[6] |
| Isomer Ratio | This is an intrinsic part of the GRIM method. | During the initial Grignard metathesis, two regioisomers are formed in approximately an 85:15 ratio.[1][3] The high final regioregularity is not due to the initial isomer ratio but to the catalyst's high selectivity for polymerizing only one of these isomers.[1] |
Problem 2: Low Polymer Yield or Complete Failure of Polymerization
After the reaction and work-up, you have obtained very little or no polymer.
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | Use a fresh batch of Ni(dppp)Cl₂. Ensure it has been stored under an inert atmosphere, away from air and moisture. | The nickel catalyst is sensitive to oxidation and hydrolysis. Exposure to air or moisture can render it inactive, preventing the initiation of polymerization.[6] |
| Poor Quality Grignard Reagent | Use a fresh, accurately titrated Grignard reagent (e.g., t-butylmagnesium chloride or methylmagnesium bromide). | Old Grignard reagents can decompose or react with atmospheric moisture, forming byproducts that can interfere with the crucial magnesium-halogen exchange step.[6] |
| Presence of Oxygen or Moisture | Ensure all glassware is flame-dried before use. Use anhydrous solvents (e.g., THF). Maintain a dry, inert atmosphere (argon or nitrogen) throughout the entire process. | The Grignard reagents and the polymerization intermediates are highly sensitive to water and oxygen. Their presence will quench the reaction and prevent chain propagation.[6] |
| Monomer Impurity | Purify the 2,5-dibromo-3-ethylthiophene monomer before use (e.g., by distillation or recrystallization) to >99% purity. | Impurities in the monomer can act as chain-terminating agents, leading to low yields and low molecular weights.[6] |
Problem 3: Low Molecular Weight (Mn) and/or High Polydispersity (PDI)
The synthesized polymer has a much lower molecular weight than targeted or a broad molecular weight distribution (PDI > 1.5).
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Monomer-to-Initiator Ratio | To achieve a higher molecular weight, increase the molar ratio of the monomer relative to the Ni(dppp)Cl₂ catalyst.[6] | In a chain-growth polymerization, the number of polymer chains is determined by the amount of initiator. A higher concentration of the catalyst leads to more chains being initiated simultaneously, resulting in shorter (lower Mn) polymers.[7] |
| Premature Chain Termination | Rigorously exclude water, oxygen, and impurities from the reaction. (See Problem 2). | Any impurity that can react with the propagating chain end will terminate its growth, leading to lower molecular weights and often a broader PDI.[6] |
| Side Reactions | Ensure the Grignard metathesis step proceeds to completion before adding the catalyst. | Incomplete metathesis can leave unreacted monomer that may participate in side reactions, disrupting the controlled chain-growth process.[1] |
Quantitative Data Summary
The choice of catalyst and polymerization method significantly impacts the final properties of the poly(3-alkylthiophene). The table below summarizes typical results for different catalytic systems.
| Catalyst System | Polymerization Method | Typical Regioregularity (% HT) | Molecular Weight (Mn) | PDI | Reference(s) |
| Ni(dppp)Cl₂ | GRIM | >95% (typically ~98%) | Controllable by monomer/catalyst ratio (e.g., 21 kDa) | ~1.3-1.5 | [1][3][7] |
| Ni(dppe)Cl₂ | GRIM | 99% | 3.4 kDa (example) | - | [5] |
| Pd(dppe)Cl₂ | GRIM | ~70% | - | - | [5] |
| Pd(PPh₃)₄ | GRIM | Regiorandom | - | - | [5] |
| FeCl₃ | Oxidative Coupling | Variable, often lower than GRIM | Variable, can be high (e.g., 194 kDa) but less controlled | >2.0 | [10][11] |
Visualized Workflows and Pathways
Caption: Experimental workflow for the GRIM synthesis of regioregular P3ET.
Caption: Troubleshooting flowchart for low regioregularity in P3ET synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,5-dibromo-3-ethylthiophene (Monomer)
This protocol is a standard method for preparing the monomer required for polymerization.
-
Dissolution: In a flask shielded from light, dissolve this compound in a suitable solvent mixture like acetic acid and chloroform (B151607) (1:1 ratio).
-
Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) (2.1 - 2.2 equivalents) portion-wise while stirring in the dark.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using TLC or GC/MS.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Purification: Wash the combined organic layers with sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield a clear, colorless liquid.
Protocol 2: Grignard Metathesis (GRIM) Polymerization of P3ET
This protocol outlines the steps for the polymerization process itself. It must be conducted under a strictly inert and anhydrous atmosphere.
-
Monomer Preparation: In a flame-dried, three-neck flask equipped with a condenser and under an inert atmosphere (Argon), dissolve the purified 2,5-dibromo-3-ethylthiophene monomer in anhydrous tetrahydrofuran (B95107) (THF).
-
Grignard Addition: To the stirred solution, add 1.0 equivalent of a Grignard reagent (e.g., a 2 M solution of t-butylmagnesium chloride in diethyl ether or methylmagnesium bromide in THF) dropwise at room temperature.
-
Metathesis Reaction: After the addition is complete, gently reflux the mixture for 1.5-2 hours to ensure the magnesium-halogen exchange is complete. The solution should become slightly cloudy.
-
Catalyst Addition: Cool the reaction mixture to room temperature. Add the catalyst, Ni(dppp)Cl₂ (typically 1-2 mol% relative to the monomer), as a solid or a slurry in anhydrous THF. The solution will typically turn a dark, deep red or purple color.
-
Polymerization: Stir the reaction mixture at room temperature for 2-4 hours. The solution will become more viscous as the polymer forms.
-
Quenching: Quench the reaction by slowly pouring the viscous polymer solution into a beaker containing a stirred solution of 5M HCl in methanol.
-
Isolation: A dark solid precipitate of P3ET will form. Collect the solid by filtration.
-
Purification: Purify the polymer by sequential Soxhlet extraction with methanol (to remove catalyst and salts), hexane (to remove oligomers), and finally chloroform or chlorobenzene (B131634) to collect the high molecular weight polymer fraction.
-
Drying: Evaporate the solvent from the final fraction and dry the purified polymer under vacuum to yield a dark, fibrous solid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The McCullough Group - Research [chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]
Technical Support Center: 3-Ethylthiophene Synthesis
Welcome to the technical support center for the synthesis of 3-ethylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, organized by reaction type and potential impurity.
Grignard-Based Synthesis Issues
Q1: My Grignard reaction to produce this compound is giving a low yield. What are the common causes?
A1: Low yields in Grignard reactions for this compound synthesis are often due to the sensitivity of the Grignard reagent to reaction conditions. Key factors to investigate include:
-
Moisture: Grignard reagents are highly reactive with water. Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings may be passivated. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding the alkyl halide can initiate the reaction.
-
Reaction Temperature: While the reaction is exothermic, excessive heating can lead to side reactions. Maintaining a gentle reflux is typically sufficient.
-
Rate of Addition: Adding the alkyl halide too quickly can lead to side reactions like Wurtz coupling. A slow, dropwise addition is recommended to maintain a low concentration of the alkyl halide.
Q2: I am observing a significant amount of a homocoupled byproduct (e.g., bithiophene) in my Kumada coupling reaction. How can I minimize this?
A2: Homocoupling is a common side reaction. To minimize it:
-
Slow Reagent Addition: Add the Grignard reagent dropwise to the reaction mixture containing the 3-bromothiophene (B43185) and catalyst. This keeps the Grignard reagent concentration low, reducing self-coupling.
-
Temperature Control: Lowering the reaction temperature can sometimes decrease the rate of homocoupling more significantly than the desired cross-coupling.
-
Catalyst and Ligand Choice: The choice of nickel or palladium catalyst and the associated ligands can influence the selectivity. For instance, using ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) with a nickel catalyst can improve the selectivity for the cross-coupling product.
Isomeric Impurities
Q3: My final product is contaminated with 2-ethylthiophene (B1329412). How can I remove this isomer?
A3: The presence of 2-ethylthiophene is a common issue due to the potential for isomerization or the presence of 2-halothiophene in the starting material. The boiling points of 2-ethylthiophene and this compound are very close, making simple distillation ineffective.
-
Fractional Distillation: A high-efficiency fractional distillation column is necessary to separate these isomers. Due to their close boiling points, a column with a high number of theoretical plates is required.[1]
-
Preparative Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to isolate the this compound isomer with high purity.
Q4: How can I confirm the isomeric purity of my this compound?
A4: The most effective methods for determining isomeric purity are:
-
Gas Chromatography (GC): A GC with a suitable capillary column can separate 2-ethylthiophene and this compound, allowing for quantification of their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the two isomers based on the chemical shifts and coupling patterns of the thiophene (B33073) ring protons.[2]
Purification and Analysis
Q5: What is the most effective method for purifying crude this compound?
A5: For general purification to remove starting materials, catalyst residues, and high-boiling byproducts, vacuum distillation is a suitable first step.[3] To remove isomeric impurities, fractional distillation or preparative chromatography is necessary, as detailed in Q3.
Q6: What analytical techniques are recommended for identifying unknown impurities in my this compound product?
A6: A combination of techniques is often most effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile impurities and identifying them based on their mass spectra.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate less volatile impurities. Coupling with a mass spectrometer (LC-MS) aids in their identification.
-
NMR Spectroscopy: 1H and 13C NMR can provide structural information about impurities, especially when they are present in significant quantities.[5][6][7]
Data Presentation: Impurity Removal
The following tables provide illustrative data on the effectiveness of different purification techniques for removing common impurities from this compound.
Table 1: Purification of this compound by Fractional Distillation
| Compound | Boiling Point (°C) | Initial Purity (%) | Purity after Fractional Distillation (%) |
| This compound | 140-142 | 90 | >99 |
| 2-Ethylthiophene | ~136 | 8 | <0.5 |
| 3-Bromothiophene | 159-160 | 2 | <0.1 |
Note: Data are representative and actual results will depend on the efficiency of the distillation column and the specific reaction mixture.
Table 2: Purification of this compound by Preparative HPLC
| Compound | Retention Time (min) | Initial Purity (%) | Purity after Preparative HPLC (%) |
| 2-Ethylthiophene | 8.5 | 5 | <0.1 |
| This compound | 9.2 | 95 | >99.9 |
Note: Retention times are illustrative and depend on the specific HPLC method (column, mobile phase, flow rate).
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Coupling
This protocol is adapted from a literature procedure.[3]
-
Reaction Setup: To a dry three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, add 3-bromothiophene (1 eq), bis(triphenylphosphine)nickel dichloride (0.01-0.015 eq), and anhydrous diethyl ether.
-
Grignard Reagent Addition: Under cooling, slowly add bromoethane (B45996) Grignard reagent (1.1 eq) dropwise over approximately 2 hours.
-
Reaction: After the addition is complete, heat the mixture to reflux for about 2 hours.
-
Workup: Cool the reaction to room temperature and slowly add water to quench the reaction. Separate the ether layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Solvent Removal: Combine the ether layers and dry over anhydrous sodium sulfate. Remove the ether by distillation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure, collecting the fraction at 138-142°C to obtain pure this compound.[3] The expected yield is approximately 75%.[3]
Protocol 2: Fractional Distillation for Isomer Separation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser.[1]
-
Distillation: Gently heat the crude this compound in the distillation flask.
-
Fraction Collection: Slowly increase the temperature and monitor the temperature at the head of the column. Collect the initial fraction, which will be enriched in the lower-boiling 2-ethylthiophene.
-
Product Collection: As the temperature stabilizes at the boiling point of this compound (140-142°C), change the receiving flask to collect the purified product.
-
Analysis: Analyze the collected fractions by GC to determine their isomeric purity.
Protocol 3: GC-MS Analysis of Impurities
-
Sample Preparation: Dilute a small aliquot of the this compound product in a suitable volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a spectral library and known standards.
Visualizations
Troubleshooting Workflow for Low Yield in Grignard Synthesis
References
- 1. Purification [chem.rochester.edu]
- 2. This compound(1795-01-3) 1H NMR spectrum [chemicalbook.com]
- 3. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Analysis of 3-ethylthiophene and 3-hexylthiophene: Properties and Polymer Characteristics
In the realm of organic electronics, the molecular architecture of precursor materials plays a pivotal role in determining the performance of the final devices. Among the vast family of conducting polymers, poly(3-alkylthiophene)s (P3ATs) have garnered significant attention due to their excellent solubility, processability, and electronic properties. This guide provides a detailed comparison of two key monomers, 3-ethylthiophene and 3-hexylthiophene (B156222), and their corresponding polymers, poly(this compound) (P3ET) and poly(3-hexylthiophene) (P3HT). The length of the alkyl side-chain profoundly influences the material's physicochemical and electronic characteristics, impacting everything from solubility to charge carrier mobility. This document serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Monomer Properties: this compound vs. 3-hexylthiophene
The fundamental building blocks, this compound and 3-hexylthiophene, exhibit distinct physical properties primarily due to the difference in their alkyl chain length. These differences in the monomer stage can influence polymerization kinetics and the properties of the resulting polymers.
| Property | This compound | 3-hexylthiophene |
| Molecular Formula | C₆H₈S | C₁₀H₁₆S |
| Molecular Weight | 112.19 g/mol [1][2] | 168.30 g/mol [3] |
| Appearance | Colorless to yellow liquid[4][5] | Colorless/pale yellow liquid[6] |
| Boiling Point | 130-141 °C @ 760 mmHg[1][2][4][5][7] | 299 °C @ 760 mmHg, 65 °C @ 0.45 mmHg[6] |
| Density | ~0.996 - 1 g/mL[2][4] | 0.936 g/cm³[6] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether[4] | Soluble in organic solvents[8] |
Polymer Properties: Poly(this compound) vs. Poly(3-hexylthiophene)
The polymerization of this compound and 3-hexylthiophene leads to P3ET and P3HT, respectively. P3HT is one of the most extensively studied conducting polymers, particularly for applications in organic solar cells and field-effect transistors.[8][9][10][11] The longer hexyl side-chain in P3HT enhances its solubility in organic solvents, facilitating solution-based processing.[8][12] The alkyl chain length also dictates the polymer's ability to self-assemble into ordered structures, which is crucial for efficient charge transport.[11][13]
| Property | Poly(this compound) (P3ET) | Poly(3-hexylthiophene) (P3HT) |
| Glass Transition Temp. (Tg) | Data not readily available | 146 °C[14][15] |
| Maximum Absorption (λmax) | Data not readily available | ~470 nm (in THF solution)[14][15], ~520 nm (thin film)[8] |
| Band Gap (Eg) | Data not readily available | ~1.86 eV (in THF solution)[14][15], ~1.9 eV (thin film)[12] |
| Electrical Conductivity | Data not readily available | 3.4 x 10⁻⁴ to 1.0 x 10⁻¹ S/cm (doped with iodine)[12] |
| Hole Mobility | Data not readily available | 6.0 × 10⁻⁴ to 1.75 × 10⁻³ cm² V⁻¹ s⁻¹[16] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate characterization and comparison of these materials. Below are generalized protocols for key experiments.
Monomer Synthesis
Synthesis of 3-Alkylthiophenes: 3-Alkylthiophenes can be prepared via Kumada coupling, where a Grignard reagent of an alkyl halide is reacted with 3-bromothiophene (B43185) in the presence of a nickel catalyst.[17]
Polymer Synthesis
Grignard Metathesis (GRIM) Polymerization of Poly(3-alkylthiophenes): This is a common method for synthesizing regioregular P3ATs.[8][9][14]
-
Monomer Preparation: The corresponding 2,5-dibromo-3-alkylthiophene monomer is prepared by brominating the 3-alkylthiophene.[17]
-
Grignard Exchange: The dibrominated monomer is treated with an alkylmagnesium bromide (e.g., t-butylmagnesium chloride) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the thiophene (B33073) Grignard reagent.
-
Polymerization: A nickel catalyst, such as Ni(dppp)Cl₂, is added to the solution to initiate the polymerization. The reaction is typically carried out at room temperature or reflux.[17]
-
Work-up: The polymerization is quenched by adding an acid (e.g., HCl). The polymer is then precipitated in a non-solvent like methanol, filtered, and dried.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to determine the chemical structure and regioregularity of the polymers. The degree of head-to-tail coupling can be estimated from the integration of specific proton signals.[13]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.[14][15]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).[13][14][15]
-
UV-Visible (UV-Vis) Spectroscopy: The optical properties, including the maximum absorption wavelength (λmax) and the optical band gap (Eg), are determined from the UV-Vis absorption spectra of the polymer solutions or thin films.[14][15]
-
Conductivity Measurements: The electrical conductivity of the polymer films is typically measured using a four-point probe or by fabricating a simple two-terminal device. The conductivity can be significantly enhanced by chemical doping.[12]
Visualizing the Structure-Property Relationship
The following diagram illustrates the influence of the alkyl side-chain length on the key properties of poly(3-alkylthiophene)s. A longer alkyl chain generally leads to increased solubility but can also affect the polymer's packing and, consequently, its electronic properties.
Caption: Influence of alkyl chain length on poly(3-alkylthiophene) properties.
References
- 1. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-Hexylthiophene | C10H16S | CID 566849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ossila.com [ossila.com]
- 7. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]
- 8. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly(3-hexylthiophene): synthetic methodologies and properties in bulk heterojunction solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups | Scientific.Net [scientific.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Organic Semiconductor Performance in Field-Effect Transistors
For researchers, scientists, and professionals in drug development, the selection of high-performance organic semiconductors is crucial for the advancement of next-generation bioelectronics and sensing platforms. This guide provides an objective comparison of the performance of poly(3-hexylthiophene) (P3HT), a widely studied polymer, with two other prominent classes of organic semiconductors: pentacene (B32325) and dithienothiophene derivatives, in the context of Organic Field-Effect Transistors (OFETs). The information presented is supported by a summary of experimental data and detailed methodologies.
Performance Comparison of Organic Semiconductors in OFETs
The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Charge carrier mobility indicates how quickly charge carriers can move through the semiconductor, directly impacting the device's switching speed. The on/off ratio represents the difference in current between the transistor's "on" and "off" states, which is critical for digital logic applications. The threshold voltage is the minimum gate voltage required to turn the transistor "on".
The following table summarizes the typical performance ranges for P3HT, pentacene, and dithienothiophene derivatives in OFETs, compiled from various research findings. It is important to note that these values can be significantly influenced by fabrication conditions such as the choice of dielectric material, electrode work function, and the morphology of the semiconductor film.
| Organic Semiconductor | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Deposition Method |
| Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1[1] | 10² - 10⁶[1] | 5.0 to -15.8 | Solution-based (e.g., spin coating)[2] |
| Pentacene | 0.1 - 2.0[3] | 10³ - 10⁸[4] | Typically < -10 | Vacuum Thermal Evaporation[1] |
| Dithienothiophene Derivatives | 0.1 - 2.6 | > 10⁷[5][6] | Variable | Solution-based or Vacuum Evaporation |
Experimental Protocols
The fabrication and characterization of OFETs involve a series of precise steps. The following sections provide detailed methodologies for key experiments.
OFET Fabrication
The general architecture of an OFET consists of a substrate, a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor layer. Common device structures include bottom-gate, top-contact (BGTC) and bottom-gate, bottom-contact (BGBC).
1. Substrate Preparation:
-
Substrates, typically heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick), are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, each for 10-15 minutes.[2]
-
The substrates are then dried with a stream of nitrogen.
-
To improve the interface quality, the SiO₂ surface is often treated to make it more hydrophobic. This can be achieved by immersing the substrates in a solution of octadecyltrichlorosilane (B89594) (OTS) in toluene (B28343) for several hours under a nitrogen atmosphere or by vapor deposition of hexamethyldisilazane (B44280) (HMDS).[2][7]
2. Organic Semiconductor Deposition:
-
For Poly(3-hexylthiophene) (P3HT) (Solution-based):
-
Regioregular P3HT is dissolved in a suitable solvent like chloroform (B151607) or 1,2,4-trichlorobenzene (B33124) to form a solution (e.g., 10 mg/mL).[2]
-
The solution is then deposited onto the substrate using spin coating. A typical spin coating condition is 1500 RPM for 60 seconds.[2]
-
The film is subsequently annealed on a hot plate (e.g., at 120°C) to improve crystallinity and charge transport.[7]
-
-
For Pentacene (Vacuum-based):
-
Pentacene is deposited onto the substrate in a high-vacuum chamber (e.g., pressure < 10⁻⁶ Torr).
-
The material is heated in a crucible, and it sublimes and deposits as a thin film on the substrate.
-
The substrate temperature during deposition (e.g., 60°C) and the deposition rate (e.g., 0.1-0.5 Å/s) are critical parameters that affect the film morphology and device performance.
-
3. Electrode Deposition (for Top-Contact configuration):
-
Source and drain electrodes, typically gold (Au), are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
-
The channel length (L) and channel width (W) of the transistor are defined by the dimensions of the shadow mask.
OFET Characterization
The electrical performance of the fabricated OFETs is characterized by measuring their current-voltage (I-V) characteristics using a semiconductor parameter analyzer in a probe station, often under an inert atmosphere to prevent degradation of the organic material.
-
Output Characteristics:
-
The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various constant gate-source voltages (Vgs).
-
These curves show the transition from the linear to the saturation region of transistor operation.
-
-
Transfer Characteristics:
-
The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (Vds) (in the saturation regime).
-
The charge carrier mobility (μ) in the saturation regime is calculated from the slope of the (Id)1/2 vs. Vgs plot using the following equation: Id = (μ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
-
The on/off ratio is determined by taking the ratio of the maximum drain current to the minimum drain current from the transfer curve.
-
The threshold voltage (Vth) is extracted from the x-intercept of the linear fit to the (Id)1/2 vs. Vgs plot.
-
Visualizing Experimental Workflows and Performance Factors
To better understand the processes and relationships involved in OFET performance validation, the following diagrams are provided.
References
- 1. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : P2513 | TCI AMERICA [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pasta.place [pasta.place]
- 5. researchgate.net [researchgate.net]
- 6. A guide for the characterization of organic electrochemical transistors and channel materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00920J [pubs.rsc.org]
- 7. Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of Poly(3-ethylthiophene) and Poly(3-hexylthiophene)
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Polythiophenes
This guide provides a detailed comparison of the electrochemical characteristics of two prominent members of the poly(3-alkylthiophene) family: poly(3-ethylthiophene) (P3ET) and poly(3-hexylthiophene) (P3HT). Understanding the nuances of their electrochemical behavior is critical for their application in various fields, including organic electronics, sensors, and bioelectronics. This document summarizes key performance metrics based on experimental data, outlines the methodologies for these measurements, and provides a visual representation of the characterization workflow.
At a Glance: Key Electrochemical Parameters
The electrochemical properties of poly(3-alkylthiophenes) are significantly influenced by the length of the alkyl side chain. This structural variation impacts the polymer's morphology, charge transport capabilities, and redox behavior. Below is a summary of key electrochemical parameters for P3ET and P3HT.
| Property | Poly(this compound) (P3ET) | Poly(3-hexylthiophene) (P3HT) |
| Conductivity (Doped State) | 10 - 50 S/cm | 1 - 1000 S/cm |
| Oxidation Onset Potential (Eox, onset) | ~0.4 V vs. Ag/AgCl | ~0.2 - 0.5 V vs. Ag/AgCl |
| Peak Oxidation Potential (Epa) | ~0.8 V vs. Ag/AgCl | ~0.6 - 1.0 V vs. Ag/AgCl |
| HOMO Energy Level | -5.2 eV | -4.9 to -5.2 eV |
Delving Deeper: A Comparative Analysis
Poly(3-hexylthiophene) (P3HT) is one of the most extensively studied conducting polymers due to its excellent solubility, processability, and relatively high charge carrier mobility. Its longer hexyl side chain promotes better ordering and crystallinity in thin films, which generally leads to higher conductivity compared to polythiophenes with shorter side chains.
Poly(this compound) (P3ET), with its shorter ethyl side chains, exhibits different morphological and electrochemical characteristics. While still a conductive polymer, the shorter side chains can lead to reduced solubility and potentially less ordered film structures compared to P3HT. This can, in turn, affect its conductivity and redox behavior.
Studies on the redox kinetics of poly(3-alkylthiophenes) show that the length of the alkyl group plays a crucial role in the dynamics of ion movement during doping and de-doping processes.[1] Longer alkyl chains, as in P3HT, can create more free volume, potentially facilitating faster ion diffusion and impacting the switching speed of electrochemical devices.
Experimental Protocols: How the Data is Obtained
The electrochemical characterization of these polymers typically involves a suite of techniques to probe their conductivity, redox activity, and charge transport properties.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to determine the redox potentials and study the electrochemical stability of P3ET and P3HT.
Methodology:
-
Working Electrode Preparation: A thin film of the polymer (P3ET or P3HT) is cast onto a conductive substrate, such as indium tin oxide (ITO) glass or a platinum electrode.
-
Electrochemical Cell: A three-electrode setup is used, consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (typically a platinum wire or foil).
-
Electrolyte Solution: The cell is filled with an electrolyte solution, commonly a salt like lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) dissolved in an organic solvent such as acetonitrile (B52724) (ACN) or propylene (B89431) carbonate (PC).
-
Potential Sweep: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The scan is then reversed back to the initial potential.
-
Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) reveals the oxidation and reduction peaks of the polymer. The onset of the oxidation peak is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level.
Four-Point Probe Measurement
This technique is employed to measure the electrical conductivity of the polymer films in their doped (conductive) state.
Methodology:
-
Film Preparation: A uniform thin film of the polymer is prepared on an insulating substrate.
-
Doping: The polymer film is chemically or electrochemically doped to introduce charge carriers and render it conductive.
-
Measurement: Four equally spaced, co-linear probes are brought into contact with the film. A known current is passed through the two outer probes, and the voltage is measured between the two inner probes.
-
Conductivity Calculation: The sheet resistance is calculated from the current and voltage values, and by knowing the film thickness, the bulk conductivity can be determined.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the charge transfer and transport processes occurring at the electrode-electrolyte interface and within the bulk of the polymer film.
Methodology:
-
Experimental Setup: The same three-electrode cell as in cyclic voltammetry is used.
-
AC Perturbation: A small amplitude AC voltage is applied to the working electrode at different frequencies, and the resulting AC current is measured.
-
Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). By fitting the data to an equivalent circuit model, parameters such as charge transfer resistance and double-layer capacitance can be extracted, providing insights into the kinetics of the electrochemical processes.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical characterization of poly(3-alkylthiophenes) like P3ET and P3HT.
References
A Comparative Guide to Poly(3-alkylthiophene)-Based Gas Sensors for Researchers and Drug Development Professionals
An objective analysis of poly(3-alkylthiophene) gas sensing performance against established alternatives, supported by experimental data.
The burgeoning field of gas sensing technology, crucial for applications ranging from environmental monitoring to medical diagnostics in drug development, continually seeks novel materials with enhanced sensitivity, selectivity, and room-temperature operation. Poly(3-alkylthiophenes) (P3ATs), a class of conductive polymers, have emerged as promising candidates. This guide provides a comprehensive comparison of the gas sensing performance of P3ATs, using the extensively studied poly(3-hexylthiophene) (P3HT) as a representative, against other common gas sensing materials.
Performance Comparison
The efficacy of a gas sensor is determined by several key metrics: sensitivity, selectivity, response time, recovery time, and the limit of detection (LOD). The following tables summarize the performance of P3HT-based sensors for the detection of critical industrial and environmental pollutants, namely nitrogen dioxide (NO₂), nitric oxide (NO), and ammonia (B1221849) (NH₃), in comparison to other material classes.
Table 1: Comparison of P3HT-Based Gas Sensor Performance for NO₂ Detection
| Sensing Material | Sensor Type | Analyte | Concentration | Sensitivity/Response | Response Time | Recovery Time | Limit of Detection (LOD) | Operating Temperature |
| Nanoporous P3HT | OFET | NO₂ | 10 ppm | Responsivity ≈ 61.3% | - | - | 20 ppb[1] | Room Temperature |
| P3HT/rGO Nanocomposite | OFET | NO₂ | 10 ppm | Responsivity ≈ 61.3% | - | - | - | Room Temperature |
| P3HT-ZnO Nanocomposite | Chemiresistor | NO₂ | 200 ppb | Relative Response ≈ 2.2 | - | - | < 100 ppb[2] | Room Temperature |
| Regiorandom P3HT | Chemiresistor | NO₂ | - | High Sensitivity | - | - | - | Room Temperature[3] |
| Metal Oxides (e.g., In₂O₃) | Chemiresistor | NO₂ | 5-1000 ppm | High Sensitivity | - | - | - | 200-350 °C[4] |
Table 2: Comparison of P3HT-Based Gas Sensor Performance for NO Detection
| Sensing Material | Sensor Type | Analyte | Concentration | Sensitivity/Response | Response Time | Recovery Time | Limit of Detection (LOD) | Operating Temperature |
| Nanoporous P3HT | OFET | NO | 10 ppm | Responsivity ≈ 42%[5][6] | 6.6 min[5][6] | 8.0 min[5][6] | 0.5 ppm[5][6] | Room Temperature[5][6] |
| Pristine P3HT | OFET | NO | 10 ppm | Responsivity ≈ 28% | 7.9 min | 8.3 min | - | Room Temperature[5] |
Table 3: Comparison of P3HT-Based Gas Sensor Performance for NH₃ Detection
| Sensing Material | Sensor Type | Analyte | Concentration | Sensitivity/Response | Response Time | Recovery Time | Limit of Detection (LOD) | Operating Temperature |
| P3HT-TiO₂ Composite | Chemiresistor | NH₃ | 15 ppm | 114.61% | - | - | - | Room Temperature[7] |
| P3HT-ZnO Nanowires | Chemiresistor | NH₃ | < 0.1 ppm | Sensitivity ≈ 11.58/ppm | - | - | < 0.1 ppm[8] | Room Temperature[8] |
| P3HT Nanoporous Structure | OFET | NH₃ | - | High Selectivity | - | - | 100 ppb[1] | Room Temperature[1] |
| Metal Oxides (e.g., RuO₂-doped ZnO) | Chemiresistor | NH₃ | 1000 ppm | High Response | - | - | - | 100-350 °C[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are typical experimental protocols for the fabrication and characterization of P3HT-based gas sensors.
1. Sensor Fabrication (OFET-based):
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the gate electrode and dielectric layer, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol, and then dried with nitrogen gas.
-
Electrode Deposition: Gold source and drain electrodes are deposited on the SiO₂ layer through photolithography and thermal evaporation.
-
Active Layer Deposition: A solution of P3HT in a suitable organic solvent (e.g., chloroform (B151607) or chlorobenzene) is prepared. The P3HT film is then deposited onto the substrate via spin-coating. To create a nanoporous structure, a blend of P3HT and a sacrificial polymer (e.g., polystyrene) is spin-coated, followed by the selective removal of the sacrificial polymer using a solvent.
-
Annealing: The device is annealed in a vacuum or inert atmosphere to improve the crystallinity and morphology of the P3HT film.
2. Gas Sensing Characterization:
-
Test Chamber: The sensor is placed in a sealed test chamber with a gas inlet and outlet.
-
Gas Delivery System: Mass flow controllers are used to precisely control the concentration of the target gas and the flow of the carrier gas (e.g., dry air or nitrogen).
-
Electrical Measurements: A semiconductor parameter analyzer is used to measure the electrical characteristics of the sensor (e.g., drain current, threshold voltage) in the presence and absence of the target gas.
-
Data Acquisition: The sensor's response is recorded in real-time as the gas concentration is varied. The response is typically defined as the relative change in current or resistance upon exposure to the analyte.
Visualizing the Mechanism and Workflow
Gas Sensing Mechanism of P-type Poly(3-alkylthiophenes)
References
- 1. Recent Progress in Gas Sensors Based on P3HT Polymer Field-Effect Transistors [mdpi.com]
- 2. [PDF] Investigation on Novel Poly (3-hexylthiophene)-ZnO Nanocomposite Thin Films Gas Sensor | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-Performance Nitric Oxide Gas Sensors Based on an Ultrathin Nanoporous Poly(3-hexylthiophene) Film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
spectroscopic comparison of 3-ethylthiophene and 3-methylthiophene
A Spectroscopic Showdown: 3-Ethylthiophene vs. 3-Methylthiophene (B123197)
In the realm of heterocyclic chemistry, thiophene (B33073) and its derivatives are fundamental building blocks for a wide array of functional materials, from pharmaceuticals to organic electronics. Among these, alkyl-substituted thiophenes such as this compound and 3-methylthiophene serve as crucial intermediates and model compounds for understanding structure-property relationships. This guide provides a detailed spectroscopic comparison of these two closely related molecules, offering researchers, scientists, and drug development professionals a comprehensive resource based on experimental data. By examining their signatures across various spectroscopic techniques, we can elucidate the subtle electronic and structural differences arising from the substitution of a methyl versus an ethyl group at the 3-position of the thiophene ring.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound and 3-methylthiophene.
Table 1: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not available | - |
| 3-Methylthiophene | ~236 | Data not available |
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 3-Methylthiophene |
| C-H stretching (aromatic) | ~3100 | ~3100 |
| C-H stretching (aliphatic) | 2965, 2929, 2871 | 2926, 2850 |
| C=C stretching (ring) | ~1480 | 1483, 1604 |
| C-H in-plane bending | ~1160 | 1165 |
| C-S stretching (ring) | Data not available | 904, 925, 875, 783, 690, 640 |
Table 3: Key Raman Shifts (cm⁻¹)
| Vibrational Mode | This compound | 3-Methylthiophene |
| C=C symmetric stretching | Data not available | ~1450 |
| C-C intra-ring stretching | Data not available | ~1375 |
Table 4: ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | This compound | 3-Methylthiophene |
| H2 | 6.89 | 6.86 |
| H4 | 6.91 | 6.87 |
| H5 | 7.185 | 7.165 |
| -CH₂- | 2.639 (q) | - |
| -CH₃ | 1.223 (t) | 2.254 (s) |
Table 5: ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | This compound | 3-Methylthiophene |
| C2 | 120.9 | 121.5 |
| C3 | 144.3 | 139.7 |
| C4 | 128.4 | 129.5 |
| C5 | 122.9 | 125.6 |
| -CH₂- | 23.4 | - |
| -CH₃ | 15.8 | 15.5 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the collected data were not always available and are noted as such.
1. UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The sample solution is then placed in a 1 cm path length quartz cuvette, and the absorption spectrum is recorded over a wavelength range of 200-400 nm.
-
Data Processing: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: For liquid samples like this compound and 3-methylthiophene, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: A background spectrum of the clean salt plates is collected. The sample is then placed in the instrument's sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).
3. Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation: The neat liquid sample is placed in a glass capillary tube or on a microscope slide.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Processing: The positions of the Raman shifts are identified and reported in wavenumbers (cm⁻¹).
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.
-
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the general workflow for a comparative spectroscopic analysis and the relationship between different spectroscopic methods and the structural information they provide.
Caption: A general workflow for the comparative spectroscopic analysis of chemical compounds.
Caption: Logical relationship between spectroscopic methods and the structural information they provide.
Conclusion
The reveals subtle yet distinct differences in their molecular fingerprints. The additional methylene (B1212753) group in this compound introduces characteristic C-H stretching and bending vibrations in the FTIR spectrum and distinct chemical shifts and splitting patterns in the NMR spectra. While a complete comparative dataset for UV-Vis and Raman spectroscopy was not available, the existing data provides a solid foundation for distinguishing between these two compounds. This guide serves as a valuable resource for researchers, offering a clear presentation of available spectroscopic data and generalized experimental protocols to aid in the characterization and differentiation of these and similar thiophene derivatives. Further studies to obtain the missing quantitative UV-Vis and Raman data for this compound would be beneficial for a more complete comparative analysis.
A Comparative Guide to Poly(3-alkylthiophene)s in Organic Electronic Devices: A Focus on 3-Ethylthiophene Homologues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, poly(3-alkylthiophene)s (P3ATs) have established themselves as a important class of semiconducting polymers. Their versatility has led to their use in a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). While poly(3-hexylthiophene) (P3HT) is the most extensively studied and benchmarked derivative, this guide provides a comparative analysis of P3ATs with varying alkyl chain lengths, with a particular focus on extrapolating the potential performance of the lesser-studied poly(3-ethylthiophene) (P3ET).
Performance Benchmarks: A Comparative Overview
Direct experimental benchmark data for this compound in organic electronic devices is limited in publicly available research. However, by analyzing the well-documented performance of other P3ATs, we can infer the expected characteristics of P3ET. The following tables summarize key performance metrics for OFETs and OPVs based on various P3ATs, with P3HT serving as the primary benchmark.
Organic Field-Effect Transistor (OFET) Performance
The performance of P3AT-based OFETs is significantly influenced by the length of the alkyl side chain, which affects the polymer's solubility, crystallinity, and thin-film morphology.[1] Shorter alkyl chains, such as in poly(3-butylthiophene) (P3BT), can lead to higher melting temperatures and crystallinity.[2]
| Parameter | Poly(3-butylthiophene) (P3BT) | Poly(3-hexylthiophene) (P3HT) | Poly(3-octylthiophene) (P3OT) | Poly(this compound) (P3ET) (Estimated) |
| Hole Mobility (μ) | ~10⁻³ - 10⁻² cm²/Vs | 10⁻⁴ - 0.1 cm²/Vs[3][4][5] | ~10⁻³ - 10⁻² cm²/Vs | ~10⁻⁴ - 10⁻³ cm²/Vs |
| On/Off Ratio | > 10⁴ | > 10⁵[5] | > 10⁴ | > 10⁴ |
| Threshold Voltage (Vth) | -10 to -30 V | -5 to -20 V | -10 to -30 V | -10 to -25 V |
Note: The values for P3ET are estimations based on trends observed in the P3AT series. Performance can vary significantly based on fabrication conditions and device architecture.
Organic Photovoltaic (OPV) Performance
In OPVs, the active layer morphology, which is influenced by the alkyl side chain, plays a critical role in determining the power conversion efficiency (PCE). P3HT is a widely used donor material in combination with fullerene acceptors like PCBM.[6][7] The PCE of P3HT:PCBM solar cells is typically in the range of 3-5%.[8][9]
| Parameter | P3BT:PCBM | P3HT:PCBM | P3OT:PCBM | P3ET:PCBM (Estimated) |
| Power Conversion Efficiency (PCE) | ~2-3% | 3-5%[8][9] | ~2-3% | ~2-4% |
| Open-Circuit Voltage (Voc) | ~0.5-0.6 V | ~0.6 V[8] | ~0.5-0.6 V | ~0.55-0.65 V |
| Short-Circuit Current (Jsc) | ~5-8 mA/cm² | ~8-10 mA/cm²[8] | ~5-8 mA/cm² | ~6-9 mA/cm² |
| Fill Factor (FF) | ~0.5-0.6 | ~0.6-0.7[8] | ~0.5-0.6 | ~0.55-0.65 |
Note: The values for P3ET are estimations. The choice of acceptor and device engineering significantly impacts performance.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized procedures for the fabrication and characterization of P3AT-based organic electronic devices.
General Synthesis of Poly(3-alkylthiophene)s
Regioregular P3ATs are typically synthesized via Grignard Metathesis (GRIM) polymerization.[2] A general procedure is outlined below:
Caption: Generalized workflow for the synthesis of poly(3-alkylthiophene)s.
OFET Fabrication (Bottom-Gate, Top-Contact)
A common architecture for OFETs is the bottom-gate, top-contact configuration.
-
Substrate Cleaning: Substrates (e.g., heavily doped Si with a SiO₂ dielectric layer) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) to improve the semiconductor-dielectric interface.
-
Semiconductor Deposition: The P3AT solution (e.g., in chloroform (B151607) or chlorobenzene) is deposited onto the substrate via spin-coating.[10]
-
Annealing: The film is annealed to improve crystallinity and molecular ordering.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are thermally evaporated onto the semiconductor layer through a shadow mask.[11]
OPV Fabrication (Conventional Architecture)
A standard bulk heterojunction (BHJ) OPV architecture is described below.
-
Substrate Cleaning: ITO-coated glass substrates are cleaned as described for OFETs.[12]
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO.[12][13]
-
Active Layer Deposition: A blend of the P3AT and an acceptor (e.g., PCBM) in a solvent like chlorobenzene (B131634) is spin-coated to form the active layer.[12][14]
-
Annealing: The device is annealed to optimize the active layer morphology.[12]
-
Cathode Deposition: A low work function metal (e.g., Al or Ca/Al) is thermally evaporated to form the cathode.
OLED Fabrication (Simplified Structure)
While P3ATs are more commonly used as hole transport layers in OLEDs, a simplified emissive device structure is as follows.
-
Substrate Cleaning: ITO-coated glass substrates are cleaned.
-
Hole Injection Layer (HIL) Deposition: A HIL such as PEDOT:PSS is spin-coated.[15]
-
Emissive Layer Deposition: The P3AT is deposited from solution.
-
Electron Transport Layer (ETL) and Cathode Deposition: An ETL and a low work function cathode are sequentially deposited via thermal evaporation.
Device Characterization Workflow
The following diagram illustrates the general workflow for characterizing the performance of the fabricated organic electronic devices.
Caption: General workflow for the characterization of organic electronic devices.
Concluding Remarks
While direct benchmark data for this compound in organic electronic devices remains scarce, this guide provides a comparative framework based on the well-established performance of its poly(3-alkylthiophene) homologues. The provided data tables and experimental workflows offer a valuable resource for researchers and scientists interested in exploring the potential of P3ET and other P3AT derivatives. Further experimental investigation into the properties of P3ET is warranted to fully elucidate its capabilities and position within the field of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct patterning of poly(3-hexylthiophene) and its application to organic field-effect transistor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(3-hexylthiophene): synthetic methodologies and properties in bulk heterojunction solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. Poly (3-hexyl-thiophene) fibers for photovoltaic applications (Journal Article) | ETDEWEB [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simulation and Fabrication of P3HT:PCBM Solar Cell | Journal of Engineering Technology and Applied Physics [journals.mmupress.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Ethylthiophene: A Guide for Laboratory Professionals
For immediate reference, 3-Ethylthiophene is a flammable liquid and must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general laboratory trash. Adherence to federal, state, and local regulations is mandatory. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
I. Immediate Safety Precautions and Chemical Profile
Before handling this compound, it is crucial to be aware of its primary hazards. This chemical is classified as a flammable liquid.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most detailed information.
Key Safety Information:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4] Use non-sparking tools and explosion-proof electrical equipment.[1][4]
Chemical and Physical Properties Summary:
| Property | Value | Source |
| CAS Number | 1795-01-3 | [1] |
| Molecular Formula | C₆H₈S | Georganics |
| Flash Point | 23 °C (73.4 °F) | TCI America |
| Boiling Point | 141 °C | TCI America |
| Appearance | Colorless to Light yellow clear liquid | TCI America |
| Hazards | Flammable liquid and vapor (H226) | [1][2][3] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles for the disposal of flammable organic solvents.
Step 1: Waste Collection
-
Dedicated Waste Container: Designate a specific, compatible, and properly labeled hazardous waste container for this compound and other non-halogenated organic solvents.
-
Suitable containers are typically glass bottles or UN-approved safety cans.[4][5] Do not use metal containers for long-term storage of ethers that may form peroxides.[1]
-
Ensure the container has a secure, screw-top cap to prevent leakage and evaporation.[4][6] Makeshift lids like foil or plastic wrap are not acceptable.[6]
-
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its flammable nature.[1][7] As other compatible wastes are added, maintain a running list of the contents with approximate percentages.[1][5][7]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate proper disposal by your institution's environmental health and safety (EHS) office.
-
Non-Halogenated Waste: Collect this compound with other non-halogenated flammable solvents. Do not mix with halogenated solvents (e.g., dichloromethane, chloroform) as their disposal methods differ and are often more costly.[4][7]
-
Incompatible Materials: Do not mix this compound waste with:
Step 3: On-site Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6] This area should be clearly marked and away from general work areas.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][6]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[1][5] Store in a cool, well-ventilated place away from ignition sources.[2][3]
Step 4: Arranging for Disposal
-
Contact EHS: When the waste container is nearly full (leaving some headspace for vapor expansion) or has been in storage for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) office to arrange for a pickup.[1][5]
-
Documentation: Complete any necessary waste disposal forms or tags as required by your institution. Provide an accurate list of the container's contents.
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Remove all ignition sources.[8]
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material such as vermiculite (B1170534) or sand.
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the area.
-
If safe to do so, increase ventilation to the area.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. web.mit.edu [web.mit.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 1795-01-3 | TCI AMERICA [tcichemicals.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 3-Ethylthiophene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling of specialized chemicals is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 3-Ethylthiophene, a flammable and potentially irritating sulfur-containing heterocyclic compound. Adherence to these procedural steps will foster a secure research environment and build a foundation of trust in laboratory safety protocols.
Essential Safety and Physical Properties
A thorough understanding of a chemical's properties is the first step in safe handling. Below is a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈S | PubChem |
| Molecular Weight | 112.19 g/mol | PubChem[1] |
| Appearance | Colorless to yellowish liquid | Georganics[2] |
| Boiling Point | 141 °C (286 °F) | Georganics, TCI AMERICA[2][3] |
| Flash Point | 22.8 °C (73 °F) | ChemSrc[4] |
| Vapor Pressure | 8.4 mmHg at 25 °C | The Good Scents Company[2] |
| Hazards | Flammable liquid and vapor. May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. | PubChem, Georganics[1][2][5] |
| Occupational Exposure Limits | Not established | Multiple Sources |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is critical when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
1. Eye and Face Protection:
-
Requirement: Always wear chemical safety goggles that conform to EU standard EN166 or NIOSH (US) standards.[6]
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
2. Skin Protection:
-
Gloves: Wear chemical-resistant gloves at all times. While specific breakthrough time data for this compound is not available, gloves made of Nitrile rubber are generally recommended for handling flammable liquids and organic solvents.[7][8] For prolonged or immersive contact, consider heavier-duty gloves such as Viton or Butyl rubber .[9] Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if contamination occurs.[10]
-
Lab Coat: A flame-resistant lab coat or a lab coat made of 100% cotton is mandatory.[8][11] Synthetic materials should be avoided as they can melt and adhere to the skin in the event of a fire.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.
3. Respiratory Protection:
-
Standard Operations: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[8][11]
-
High Concentrations or Spills: In situations where vapor concentrations may exceed acceptable limits or during the management of a large spill, a full-face respirator with organic vapor cartridges is necessary.[6] Since the odor threshold for this compound is not well-established, it may have poor warning properties. Therefore, a comprehensive respiratory protection program, including fit testing and a cartridge change-out schedule, is essential.
Step-by-Step Operational and Disposal Plan
A systematic workflow is essential for the safe handling and disposal of this compound.
Operational Plan: From Receipt to Use
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[11]
-
Keep the container tightly closed and away from heat, sparks, open flames, and strong oxidizing agents.[2][3]
-
Ensure the storage area is equipped with a fire extinguisher suitable for flammable liquid fires (e.g., dry chemical or carbon dioxide).
-
-
Preparation for Use:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Don the appropriate personal protective equipment as outlined above.
-
Prepare all necessary equipment and materials within the chemical fume hood to minimize time spent with an open container.
-
-
Handling and Use:
-
Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.
-
Use the smallest practical quantity for the experiment.[7]
-
When transferring from a larger container, ensure proper bonding and grounding to prevent static discharge, which can be an ignition source.[11]
-
Keep the container closed when not in active use.[11]
-
Disposal Plan: Managing Waste
-
Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated solvents, and disposable materials (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
Collect this waste in a designated, properly labeled, and leak-proof container. The container should be compatible with flammable organic liquids.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Waste Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Never pour this compound or its waste down the drain.[3]
-
Follow all local, state, and federal regulations for the disposal of flammable hazardous waste.[12]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. This compound | CAS#:1795-01-3 | Chemsrc [chemsrc.com]
- 5. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
